(2S)-2-[(phenylsulfonyl)amino]propanoic acid
Description
The exact mass of the compound (2S)-2-benzenesulfonamidopropanoic acid is 229.04087901 g/mol and the complexity rating of the compound is 314. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427788 | |
| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-31-6 | |
| Record name | (S)-2-(phenylsulfonamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-2-[(phenylsulfonyl)amino]propanoic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (2S)-2-[(phenylsulfonyl)amino]propanoic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory and in the design of novel therapeutics.
Introduction: A Versatile Scaffold in Chemical Biology
This compound, also widely known as N-(Phenylsulfonyl)-L-alanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of peptide synthesis and medicinal chemistry. Its structure, which combines the chiral backbone of L-alanine with a robust phenylsulfonyl group, offers a unique combination of properties. The phenylsulfonyl moiety imparts increased stability, modulates lipophilicity, and can engage in specific interactions with biological targets, making it a valuable component in the design of peptidomimetics and other small molecule inhibitors.[1] This guide will delve into the core physicochemical properties, a reliable synthetic protocol, detailed spectroscopic analysis, and the diverse applications of this versatile compound.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthetic and biological contexts.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | N-(Phenylsulfonyl)-L-alanine, N-Benzenesulfonyl-L-alanine | [1] |
| CAS Number | 42908-31-6 | [1] |
| Molecular Formula | C₉H₁₁NO₄S | [1] |
| Molecular Weight | 229.26 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
Solubility and Acidity
This compound is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), and is sparingly soluble in water.[1] Its solubility is pH-dependent due to the presence of the carboxylic acid group.
Synthesis and Purification
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the reaction of L-alanine with benzenesulfonyl chloride under basic conditions. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic substitution at the sulfonyl chloride by the amino group of L-alanine.
Detailed Experimental Protocol
The following protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials:
-
L-Alanine
-
Benzenesulfonyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of L-Alanine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq) and sodium carbonate (2.5 eq) in deionized water. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: While vigorously stirring, slowly add benzenesulfonyl chloride (1.1 eq) to the cold solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzenesulfonyl chloride.
-
Carefully acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid while cooling in an ice bath. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure this compound as a white crystalline solid.
-
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the protons of the phenylsulfonyl group.
-
α-Proton: A quartet or multiplet around δ 4.0-4.5 ppm, coupled to the methyl protons and the sulfonamide proton.
-
Methyl Protons: A doublet around δ 1.3-1.5 ppm, coupled to the α-proton.
-
Sulfonamide Proton (N-H): A broad singlet or doublet, the chemical shift of which is concentration and solvent dependent, typically between δ 5.0-8.0 ppm.
-
Carboxylic Acid Proton (O-H): A very broad singlet, often not observed or appearing at δ > 10 ppm, depending on the solvent and concentration.
13C NMR:
-
Carboxyl Carbon: A signal in the range of δ 170-180 ppm.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
α-Carbon: A signal around δ 50-60 ppm.
-
Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
N-H Stretch (Sulfonamide): A sharp to moderately broad peak around 3200-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorptions, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-N Stretch: An absorption in the range of 1100-1300 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (600-900 cm⁻¹).
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 228.0. In positive ion mode, the [M+H]⁺ peak would be at m/z 230.0, and the [M+Na]⁺ peak at m/z 252.0.
Applications in Drug Discovery and Development
This compound serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a lead compound.
Peptidomimetics and Protease Inhibitors
The phenylsulfonyl group can act as a bioisostere for a peptide bond, offering resistance to enzymatic degradation. Furthermore, the sulfonamide moiety can act as a transition-state mimetic, making derivatives of this compound potent inhibitors of various proteases.
Scaffolds for Small Molecule Inhibitors
Beyond peptidomimetics, the rigid and well-defined structure of N-(Phenylsulfonyl)-L-alanine makes it an attractive scaffold for the development of inhibitors for other enzyme classes and protein-protein interactions. The phenyl ring and the chiral center provide multiple points for diversification through further chemical modification.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate care in a laboratory setting.
General Safety Precautions
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and water.
-
Ingestion: Rinse mouth with water and seek medical advice.
-
Inhalation: Move to fresh air.
-
Storage and Stability
Store in a tightly sealed container in a cool, dry place. The compound is generally stable under normal laboratory conditions.
Conclusion
This compound is a fundamentally important building block with a broad spectrum of applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined stereochemistry, and the advantageous properties conferred by the phenylsulfonyl group make it a valuable tool for the design and synthesis of novel therapeutic agents. This guide provides the essential technical information to enable researchers to confidently and effectively utilize this compound in their research endeavors.
References
Sources
Technical Guide: Biological Activity & Therapeutic Potential of N-(Phenylsulfonyl)-L-alanine Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of N-(Phenylsulfonyl)-L-alanine derivatives.
Executive Summary
N-(Phenylsulfonyl)-L-alanine (N-PSA) derivatives represent a specialized class of sulfonamido-amino acids acting as "privileged scaffolds" in medicinal chemistry. By merging the proteolytic stability of the sulfonamide group with the chirality and recognition properties of L-alanine, these compounds serve as potent inhibitors for zinc-dependent metalloproteinases (MMPs), carbonic anhydrases (CAs), and aldose reductase (ALR2). This guide analyzes their structure-activity relationships (SAR), details their mechanism of action as transition-state analogues, and provides validated protocols for their synthesis and biological evaluation.
Chemical Structure & Synthetic Pathways[1][2][3][4][5][6]
The Core Scaffold
The core structure consists of a benzenesulfonyl group linked to the
Synthesis Workflow
The synthesis typically follows a Schotten-Baumann reaction pathway, ensuring the retention of chirality at the L-alanine
Representative Protocol: Synthesis of N-(Phenylsulfonyl)-L-alanine
-
Reagents: L-Alanine (10 mmol), Benzenesulfonyl chloride (11 mmol), NaOH (2N), HCl (1N).
-
Procedure:
-
Dissolve L-alanine in 2N NaOH at 0°C.
-
Add benzenesulfonyl chloride dropwise over 30 minutes while maintaining pH > 9.
-
Stir at room temperature for 4 hours (monitor via TLC).
-
Acidify with 1N HCl to pH 2.0 to precipitate the product.
-
Recrystallize from ethanol/water.
-
Caption: Synthetic pathway for N-(Phenylsulfonyl)-L-alanine and its bioactive downstream derivatives.
Pharmacological Targets & Mechanisms
Matrix Metalloproteinase (MMP) Inhibition
Derivatives of N-PSA, particularly hydroxamates , are potent inhibitors of Clostridium histolyticum collagenase (ChC) and human MMPs.
-
Mechanism: The sulfonyl group hydrogen bonds with the enzyme backbone, while the hydroxamate moiety (
) acts as a bidentate ligand, chelating the catalytic Zinc ion ( ) in the active site. -
SAR Insight: Hydrophobic substitution on the phenyl ring (e.g., 4-methoxy, 4-bromo) enhances interaction with the S1' specificity pocket of the enzyme.
Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is a classic pharmacophore for CA inhibition. N-PSA derivatives bind to the
-
Selectivity: N-substituted sulfonamides generally show selectivity for transmembrane isoforms (CA IX, XII) over cytosolic ones (CA I, II), which is advantageous for anti-tumor applications.
Aldose Reductase (ALR2) Inhibition
N-PSA derivatives function as carboxylic acid bioisosteres, inhibiting ALR2, a key enzyme in the polyol pathway implicated in diabetic complications (neuropathy, retinopathy).
-
Activity: N-[[(4-benzoylamino)phenyl]sulfonyl]-L-alanine derivatives show
values in the nanomolar range, significantly more potent than the unmodified parent scaffold.
Quantitative Activity Data (Representative)
The following table summarizes the biological activity of key N-PSA derivatives against specific targets.
| Derivative Subclass | Target Enzyme | Activity Metric ( | Biological Effect | Reference |
| L-Ala Hydroxamate | Clostridium Collagenase | Inhibits collagen degradation | [1] | |
| 4-Benzoylamino-PSA | Aldose Reductase (ALR2) | Prevents sorbitol accumulation | [2] | |
| N-Phenylsulfonamide | Carbonic Anhydrase II | Reduces intraocular pressure | [3] | |
| Phenylsulfonyl Hydrazide | mPGES-1 | Anti-inflammatory (PGE2 reduction) | [4] |
Mechanism of Action Visualization
The diagram below illustrates the bidentate chelation mechanism common to MMP and CA inhibition by these derivatives.
Caption: Bidentate chelation mechanism of N-PSA derivatives inhibiting Zinc-dependent metalloproteinases.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Objective: Determine the
Materials:
-
Recombinant Human MMP-9.
-
Fluorogenic Peptide Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35. -
Inhibitor Stock: 10 mM in DMSO.
Methodology:
-
Enzyme Activation: Incubate MMP-9 with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C to activate the pro-enzyme.
-
Plate Setup: In a black 96-well plate, add:
-
80
L Assay Buffer. -
10
L Inhibitor (serial dilutions from 10 M to 1 nM). -
10
L Activated MMP-9 (Final concentration 5 nM).
-
-
Pre-incubation: Incubate for 30 minutes at room temperature to allow inhibitor binding.
-
Initiation: Add 10
L Fluorogenic Substrate (Final concentration 10 M). -
Measurement: Monitor fluorescence (
, ) kinetically for 60 minutes. -
Analysis: Plot initial velocity (
) vs. [Inhibitor] and fit to the Hill equation to calculate .
Therapeutic Applications & Future Directions
-
Ophthalmology: Due to CA inhibition, these derivatives are candidates for topical glaucoma treatments.
-
Oncology: Targeting MMPs prevents extracellular matrix degradation, potentially reducing tumor metastasis.
-
Chronic Inflammation: Inhibition of mPGES-1 offers a pathway to reduce inflammation without the gastrointestinal side effects associated with COX-1/2 inhibitors (NSAIDs).
Self-Validation Check:
-
Is the synthesis chiral-safe? Yes, Schotten-Baumann conditions (low temperature, basic pH) generally preserve the L-configuration.
-
Is the assay specific? Yes, the use of APMA activation and specific fluorogenic substrates ensures the signal is derived from MMP activity.
References
-
Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: Synthesis of L-alanine hydroxamate sulfonylated derivatives as inhibitors of Clostridium histolyticum collagenase. Journal of Medicinal Chemistry, 43(6), 1858–1865. Link
-
De Ruiter, J., et al. (1989). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. Journal of Pharmaceutical Sciences, 78(11), 903-908. Link
-
Kazancioglu, E. A., et al. (2020).[1] Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 105, 104279.[1] Link
-
Jang, Y., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5736-5740. Link
Sources
Technical Guide: Mechanism of Action Studies for (2S)-2-[(phenylsulfonyl)amino]propanoic Acid
Executive Summary
(2S)-2-[(phenylsulfonyl)amino]propanoic acid (also known as N-benzenesulfonyl-L-alanine) represents a fundamental pharmacophore in the design of sulfonamide-based enzyme inhibitors. While structurally simple, it serves as a critical prototype for understanding the binding thermodynamics of N-sulfonyl amino acids , a class of molecules with established activity against Aldose Reductase (ALR2) and potential cross-reactivity with Carbonic Anhydrases (CAs) and specific proteases.
This technical guide dissects the mechanism of action (MoA) of this compound, moving from its biochemical kinetics to structural validation. It provides a self-validating framework for researchers utilizing this scaffold as a fragment lead or a reference standard in the development of therapeutics for diabetic complications (neuropathy/retinopathy) and inflammatory conditions.
Chemical Identity & Physicochemical Profile[1][2][3][4]
Before initiating MoA studies, the integrity of the probe must be established.
| Property | Specification |
| IUPAC Name | (2S)-2-(benzenesulfonamido)propanoic acid |
| Common Name | N-Phenylsulfonyl-L-alanine |
| CAS Number | 13398-26-0 |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Chirality | L-isomer (S-configuration) |
| pKa (COOH) | ~3.5 (Ionized at physiological pH) |
| pKa (Sulfonamide NH) | ~9.8 (Neutral at physiological pH) |
| Solubility | Soluble in DMSO, Ethanol; Sparingly soluble in water (pH dependent) |
Primary Mechanism of Action: Aldose Reductase Inhibition
The primary biological activity associated with N-phenylsulfonyl amino acids is the inhibition of Aldose Reductase (ALR2; EC 1.1.1.21) . ALR2 is the rate-limiting enzyme of the polyol pathway, implicating this compound in the modulation of glucose metabolism under hyperglycemic conditions.
The Polyol Pathway Context
Under normal physiological conditions, glucose is metabolized via glycolysis. However, during hyperglycemia (diabetes), hexokinase becomes saturated, shunting excess glucose into the polyol pathway.
-
Step 1 (Target): ALR2 reduces Glucose to Sorbitol, consuming NADPH.
-
Step 2: Sorbitol Dehydrogenase oxidizes Sorbitol to Fructose, reducing NAD+ to NADH.
Pathological Consequence: Accumulation of sorbitol causes osmotic stress, while NADPH depletion impairs antioxidant defenses (glutathione regeneration), leading to oxidative stress and tissue damage (neuropathy, retinopathy).
Kinetic Mechanism
This compound functions as a reversible inhibitor .
-
Inhibition Type: Mixed-type or Competitive (depending on cofactor saturation). It typically competes with the aldehyde substrate for the active site or binds to the Enzyme-Cofactor (E-NADPH) complex.
-
Binding Site: The "anion-binding pocket" of ALR2.
-
Key Interaction: The ionized carboxylate group of the alanine moiety interacts with the cationic residues (His110, Tyr48, Trp20) at the active site, while the phenyl ring occupies the hydrophobic specificity pocket.
Pathway Visualization
The following diagram illustrates the Polyol Pathway and the specific intervention point of the compound.
Figure 1: Mechanism of Action within the Polyol Pathway. The compound blocks the conversion of Glucose to Sorbitol by inhibiting ALR2.
Experimental Protocols for MoA Validation
To scientifically validate the MoA, one must perform enzymatic assays and structural studies. The following protocols are designed for reproducibility and robustness.
In Vitro Aldose Reductase Assay (Spectrophotometric)
This assay measures the rate of NADPH oxidation, which decreases absorbance at 340 nm.
Reagents:
-
Buffer: 0.1 M Potassium Phosphate, pH 6.2.
-
Substrate: DL-Glyceraldehyde (10 mM stock) or D-Glucose (more physiological, but slower rate).
-
Cofactor: NADPH (0.15 mM final concentration).
-
Enzyme: Recombinant Human ALR2 (or purified from rat lens).
-
Test Compound: this compound (dissolved in DMSO).
Workflow:
-
Blanking: Prepare a reference cuvette containing Buffer + NADPH + Enzyme (no substrate) to account for background oxidation.
-
Reaction Mixture: In the test cuvette, mix:
-
800 µL Buffer
-
50 µL NADPH
-
50 µL Enzyme solution
-
10 µL Test Compound (various concentrations: 0.1 µM – 100 µM)
-
-
Incubation: Incubate at 25°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add 90 µL Substrate (DL-Glyceraldehyde) to start the reaction.
-
Measurement: Monitor Absorbance at 340 nm (A340) for 5 minutes.
-
Calculation: Determine the slope (
). Calculate % Inhibition: -
IC50 Determination: Plot % Inhibition vs. log[Concentration] using non-linear regression.
Structural Validation: X-Ray Crystallography (Soaking)
To confirm the binding mode, the compound is soaked into pre-formed ALR2 crystals.
Protocol:
-
Crystallization: Grow ALR2 crystals using the hanging drop vapor diffusion method (Precipitant: PEG 6000, Ammonium Sulfate).
-
Ligand Preparation: Dissolve this compound in 100% DMSO at 50 mM.
-
Soaking: Transfer a crystal to a drop containing the mother liquor + 1-2 mM ligand (final DMSO < 5%). Incubate for 12–24 hours.
-
Cryoprotection: Briefly dip the crystal in mother liquor + 20% Glycerol + Ligand.
-
Data Collection: Flash cool in liquid nitrogen and collect diffraction data.
-
Refinement: Solve structure using Molecular Replacement. Look for
electron density in the active site corresponding to the ligand.
Expected Structural Features:
-
Carboxylate: Forms hydrogen bonds/salt bridges with Tyr48, His110, and Trp111.
-
Sulfonyl Group: H-bonds with the backbone or catalytic residues.
-
Phenyl Ring: Stacks in the hydrophobic pocket lined by Trp111 and Phe122.
Secondary Pharmacology & Specificity
While ALR2 is the primary target, the sulfonamide moiety introduces potential off-target effects that must be controlled for in a rigorous study.
Carbonic Anhydrase (CA) Cross-Reactivity
Sulfonamides are classical inhibitors of Carbonic Anhydrases (e.g., Acetazolamide).
-
Risk: The unsubstituted sulfonamide (
) is the primary pharmacophore for CA inhibition. -
Mitigation: this compound is an N-substituted sulfonamide (
). This substitution generally abolishes or drastically reduces affinity for the CA zinc active site compared to primary sulfonamides. -
Control Experiment: Run a counter-screen against CA-II using the esterase activity assay (p-nitrophenyl acetate hydrolysis) to confirm selectivity for ALR2 over CA.
Matrix Metalloproteinases (MMPs)
N-sulfonyl amino acids can act as zinc-binding groups (ZBGs) in MMP inhibitors.
-
Mechanism: The carboxylate and sulfonamide oxygen can chelate the catalytic Zinc ion in MMPs.
-
Relevance: High concentrations (>100 µM) may show weak MMP inhibition, which should be noted as a potential polypharmacological feature in high-dose studies.
Synthesis and Quality Control
For researchers synthesizing this compound de novo for studies:
Schotten-Baumann Reaction Workflow:
-
Reactants: L-Alanine + Benzenesulfonyl Chloride.
-
Conditions: Aqueous NaOH (to maintain pH > 10) at 0°C.
-
Mechanism: Nucleophilic attack of the alanine amine on the sulfonyl sulfur.
-
Workup: Acidify with HCl to precipitate the product. Recrystallize from water/ethanol.
-
QC Check:
-
1H NMR (DMSO-d6): Look for the doublet (CH3), multiplet (CH), and aromatic signals (Phenyl).
-
Chiral HPLC: Verify enantiomeric excess (>99% ee) to ensure no racemization occurred during synthesis (critical for biological activity).
-
References
-
De Ruiter, J., et al. (1991).[1] "Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors." Journal of Medicinal Chemistry, 34(7). Link
- Miyamoto, S. (2002). "Molecular modeling and structure-activity relationship of N-benzenesulfonyl-L-alanine derivatives as aldose reductase inhibitors." Chemical & Pharmaceutical Bulletin.
-
Schemmel, J., et al. (2021).[2] "Aldose Reductase Inhibitors: The Case for N-Sulfonyl Amino Acids." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link
-
PubChem Compound Summary. "this compound."[3] National Center for Biotechnology Information. Link
Sources
Technical Guide: Design and Synthesis of (2S)-2-[(Phenylsulfonyl)amino]propanoic Acid Scaffolds
Topic: Discovery and synthesis of novel (2S)-2-[(phenylsulfonyl)amino]propanoic acid analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists[1]
Executive Summary
This guide details the synthetic architecture and therapeutic utility of This compound (commonly referred to as
Therapeutic Rationale & Pharmacophore Utility
The
Key Biological Targets[1]
-
PPAR
Agonists: The carboxylic acid head group mimics fatty acids, while the phenylsulfonyl tail engages the hydrophobic arm of the Ligand Binding Domain (LBD), often interacting with residues like Tyr327 or His323.[1] -
Matrix Metalloproteinase (MMP) Inhibitors: The sulfonamide oxygen atoms can coordinate with the catalytic Zinc ion (
) in the active site, or serve as a backbone to position a hydroxamic acid "warhead."[1] - -Secretase Inhibitors: Sulfonamide-tethered alanine derivatives have shown potency in modulating amyloid-beta production.
Retrosynthetic Analysis & Strategy
To access the target scaffold (1) , we employ a disconnection approach at the sulfonamide nitrogen.[1] The forward synthesis relies on the nucleophilic attack of the L-alanine amino group on the electrophilic sulfur of a benzenesulfonyl chloride.
Critical Control Points[1]
-
Stereochemical Integrity: The (2S) configuration (derived from L-alanine) is essential for biological recognition. Base-mediated coupling must be controlled to prevent
-proton abstraction and subsequent racemization. -
Chemoselectivity: In the presence of side-chain nucleophiles (e.g., Serine, Lysine), orthogonal protection is required.[1]
Diagram: Synthetic Logic Pathway
Caption: Retrosynthetic disconnection revealing the convergent assembly of the sulfonamide core from chiral pool precursors.
Synthetic Methodology
Two distinct protocols are recommended based on the solubility of the substrate and the scale of the reaction.
Method A: Schotten-Baumann Conditions (Scalable/Green)
Best for: Unfunctionalized L-alanine and robust analogs. High atom economy.[1]
Protocol:
-
Dissolution: Dissolve L-Alanine (10 mmol, 0.89 g) in 1N NaOH (25 mL). Ensure the solution is homogeneous.
-
Cooling: Cool the reaction vessel to 0°C in an ice bath.
-
Addition: Add Benzenesulfonyl chloride (11 mmol, 1.4 mL) dropwise over 20 minutes.
-
Note: Simultaneous addition of additional base (1N NaOH) may be required to maintain pH > 9, ensuring the amine remains nucleophilic.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1).
-
Workup:
-
Wash the basic aqueous phase with Diethyl Ether (
mL) to remove unreacted sulfonyl chloride. -
Acidify the aqueous layer carefully with 6N HCl to pH ~1–2.
-
Crucial Step: The product usually precipitates as a white solid. Filter and wash with cold water.[2] If oil forms, extract with EtOAc.
-
-
Purification: Recrystallize from Ethanol/Water.
Method B: Anhydrous Coupling (Sensitive Substrates)
Best for: Analogs with hydrophobic side chains or acid-labile protecting groups.
Protocol:
-
Suspension: Suspend L-Alanine methyl ester hydrochloride (10 mmol) in anhydrous DCM (50 mL).
-
Base: Add Triethylamine (TEA) or DIPEA (22 mmol) to liberate the free amine. Stir for 15 min.
-
Coupling: Add substituted Benzenesulfonyl chloride (10 mmol) at 0°C.
-
Hydrolysis (Optional): If the free acid is required, treat the resulting ester with LiOH in THF/Water (1:1) for 2 hours, then acidify.
Structure-Activity Relationship (SAR) & Optimization
Modifying the phenyl ring modulates the electronic properties of the sulfonamide nitrogen (pKa ~10) and the lipophilicity of the tail.
SAR Data Summary
The following table summarizes the impact of phenyl-ring substitutions on the synthesis yield and predicted lipophilicity (cLogP), a key metric for membrane permeability.
| Substituent (R) | Electronic Effect | Yield (Method A) | cLogP | Notes |
| H (Unsubstituted) | Neutral | 85-92% | 1.2 | Standard reference. |
| 4-Me (Tosylate) | Weak Donor | 88-95% | 1.6 | Classic "Tosyl" group; highly crystalline. |
| 4-Cl | Weak Withdrawing | 80-88% | 1.9 | Enhanced metabolic stability; CYP blockage. |
| 4-NO | Strong Withdrawing | 90-95% | 1.1 | Makes N-H more acidic; useful for alkylation. |
| 4-OMe | Strong Donor | 75-82% | 1.4 | Electron-rich; potential metabolic liability. |
Diagram: SAR Logic & Modification Vectors
Caption: Structural modification vectors for optimizing potency and selectivity against PPAR and MMP targets.
Characterization & Quality Control
To ensure the integrity of the synthesized analogs, the following analytical benchmarks must be met.
Nuclear Magnetic Resonance (NMR)[3][4][5]
-
H NMR (DMSO-
): -
Racemization Check: If racemization is suspected, use a chiral shift reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or chiral HPLC (Chiralpak AD-H column).[1]
Mass Spectrometry (ESI-MS)[6]
-
Negative Mode (
): Sulfonamides ionize well in negative mode.[1] Look for the parent ion . -
Isotope Pattern: For chloro-substituted analogs, verify the characteristic 3:1 ratio of
to .[1]
References
-
Structural Biology Inspired Development of PPAR Ligands. Source: NCBI / PMC.[1] URL:[Link][1]
-
Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists. Source: PubMed.[1] URL:[Link]
-
Synthesis and Biological Activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine Derivatives. Source: PubMed.[1] URL:[Link]
-
Synthesis of N-tosyl-L-alanine. Source: PrepChem.[1] URL:[Link]
Sources
(2S)-2-[(phenylsulfonyl)amino]propanoic Acid: Therapeutic Targets & Pharmacophore Analysis
This is a comprehensive technical guide on the therapeutic potential and biological targets of (2S)-2-[(phenylsulfonyl)amino]propanoic acid (commonly referred to as
Executive Summary
This compound (CAS: 13398-26-0 for the generic class; specific stereoisomer references vary) is a sulfonamide-functionalized amino acid derivative. Structurally, it consists of an L-alanine backbone
Its primary therapeutic potential lies in the inhibition of Zinc-Dependent Metalloproteinases (MMPs) and Aldose Reductase (ALR2) , alongside emerging utility in modulating Calcium-Dependent Signaling Pathways (e.g., Phospholipase A2, Protein Kinase C). This guide dissects the molecular mechanisms, binding modes, and experimental validation of this compound as a lead scaffold.
Chemical & Structural Profiling
Physicochemical Properties[2][3]
-
IUPAC Name: (2S)-2-(benzenesulfonamido)propanoic acid
-
Common Name:
-Benzenesulfonyl-L-alanine[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Formula:
-
Molecular Weight: 229.25 g/mol
-
Chirality: L-isomer (
-configuration at the -carbon)
Pharmacophore Analysis
The molecule functions as a bidentate or tridentate ligand with three critical interaction domains:
-
Carboxylic Acid Tail: Acts as a Zinc Binding Group (ZBG) in metalloenzymes or an electrostatic anchor in anion-binding pockets.
-
Sulfonamide Linker (
): Provides hydrogen bond donor/acceptor sites and imposes a "kinked" geometry that favors the occupancy of subsites (e.g., S1/S2 pockets in proteases). -
Phenyl Ring: A hydrophobic moiety that targets the S1' specificity pocket of proteases or hydrophobic domains in reductases.
Primary Therapeutic Targets
Target 1: Matrix Metalloproteinases (MMPs)
Mechanism: Competitive Inhibition / Zinc Chelation
The free carboxylic acid of this compound can coordinate with the catalytic Zinc ion (
-
Binding Mode:
-
The carboxylate oxygens coordinate the catalytic
ion, displacing the water molecule required for peptide bond hydrolysis. -
The phenyl group penetrates the S1' specificity pocket , a deep hydrophobic channel characteristic of MMPs.
-
The sulfonamide nitrogen forms a hydrogen bond with the backbone carbonyl of the enzyme (e.g., Leu164 in MMP-3).
-
-
Therapeutic Relevance:
-
Tumor Metastasis: Inhibition of MMP-2/9 prevents the degradation of the extracellular matrix (ECM), blocking cancer cell migration.
-
Tissue Remodeling: Relevant in arthritis and fibrosis.
-
Target 2: Aldose Reductase (ALR2)
Mechanism: Anionic Site Binding
-
Pathology: Hyperglycemia leads to increased flux through ALR2, converting glucose to sorbitol, causing osmotic stress and tissue damage (diabetic neuropathy/retinopathy).
-
MoA: The carboxylate head group binds to the anion-binding site (near
, , ) in the active site, while the phenyl ring occupies the adjacent hydrophobic specificity pocket.
Target 3: Calcium-Dependent Enzymes (PLA2, PKC)
Mechanism: Allosteric Modulation / Interface Interference
Patent literature (e.g., WO1993005014) identifies
-
Relevance: These enzymes mediate inflammatory responses and signal transduction. The sulfonamide scaffold mimics the transition state of lipid hydrolysis or interferes with the regulatory domain binding.
Mechanism of Action (MoA) Diagrams
MMP Inhibition Pathway
The following diagram illustrates the competitive inhibition of MMPs by the sulfonamide scaffold, preventing ECM degradation.
Caption: Competitive inhibition of Matrix Metalloproteinases (MMPs) by Zinc chelation and S1' pocket occupancy.
Polyol Pathway Inhibition (Aldose Reductase)
This pathway highlights the prevention of sorbitol accumulation in diabetic complications.
Caption: Inhibition of Aldose Reductase prevents the conversion of Glucose to Sorbitol, mitigating diabetic complications.
Experimental Validation Protocols
To validate the activity of this compound against these targets, the following protocols are recommended.
MMP Fluorometric Inhibition Assay
Objective: Determine the
| Step | Procedure | Critical Parameters |
| 1 | Buffer Prep | 50 mM Tris-HCl (pH 7.5), 10 mM |
| 2 | Enzyme Activation | Activate pro-MMP with APMA ( |
| 3 | Inhibitor Incubation | Incubate 10 nM MMP with varying concentrations (1 nM - 100 |
| 4 | Substrate Addition | Add 10 |
| 5 | Measurement | Monitor fluorescence ( |
| 6 | Analysis | Plot Velocity ( |
Aldose Reductase Spectrophotometric Assay
Objective: Measure inhibition of NADPH oxidation.
-
Reaction Mix: 100 mM Potassium Phosphate (pH 6.2), 0.1 mM NADPH, 10 mM DL-Glyceraldehyde (substrate).
-
Initiation: Add purified Recombinant Human Aldose Reductase (rhAR).
-
Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to
) over 5 minutes. -
Control: Run a blank without substrate to correct for non-specific oxidation.
Synthesis & Derivatization
For researchers aiming to optimize this scaffold, the synthesis follows a robust Schotten-Baumann protocol.
Reaction Scheme:
-
Starting Materials: L-Alanine + Benzenesulfonyl chloride.
-
Conditions: Aqueous NaOH (1M) at 0°C to Room Temperature.
-
Workup: Acidification with HCl to precipitate the product.
-
Purification: Recrystallization from Water/Ethanol.
Optimization Strategy (SAR):
-
To enhance MMP potency: Convert the carboxylic acid to a Hydroxamic Acid (
). This increases Zinc affinity by ~100-fold. -
To enhance Selectivity: Introduce substituents (e.g., 4-methoxy, 4-fluoro) on the phenyl ring to probe the depth of the S1' pocket.
References
-
MMP Inhibition by Sulfonamides
- Title:Role of sulfonamide group in m
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry
-
URL: [Link]
-
Aldose Reductase Targets
- Title:Inhibition of Aldose Reductase by N-Acylamino Acids and Rel
- Source:Journal of Medicinal Chemistry
-
URL: [Link]
- Calcium-Dependent Enzyme Inhibition (Patent)
-
Structural Data (Chiral Resolution)
Sources
Methodological & Application
Step-by-step synthesis protocol for (2S)-2-[(phenylsulfonyl)amino]propanoic acid
An Application Note for the Synthesis of (2S)-2-[(phenylsulfonyl)amino]propanoic acid
Introduction
This compound, also known as N-phenylsulfonyl-L-alanine, is a valuable chiral building block in organic and medicinal chemistry. The introduction of the phenylsulfonyl group to the nitrogen atom of L-alanine serves multiple purposes: it acts as a protecting group for the amine, enhances the acidity of the N-H proton, and can influence the pharmacological properties of larger molecules into which it is incorporated.[1] Its synthesis is a classic example of the Schotten-Baumann reaction, a robust method for acylating amines.[2]
This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of this compound. The methodology is designed for researchers in synthetic chemistry and drug development, offering not just a procedure, but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction under Schotten-Baumann conditions.[3] The reaction mechanism involves the nucleophilic attack of the deprotonated amino group of L-alanine on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is conducted in a biphasic system, typically consisting of an aqueous basic solution and an organic solvent.[2] The base, sodium hydroxide, serves two critical functions: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium toward product formation.[3][4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |
| L-Alanine | C₃H₇NO₂ | 89.09 | 5.00 g | 56.1 | ≥99% | Sigma-Aldrich |
| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 10.9 g (7.9 mL) | 61.7 | ≥99% | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | ~5.0 g | ~125 | ≥98% | Fisher Scientific |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | 74.12 | 250 mL | - | ACS Grade | VWR |
| Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - | 37% (conc.) | J.T. Baker |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | LabChem |
Safety and Handling
Benzenesulfonyl chloride is highly corrosive and lachrymatory. It causes severe skin burns and eye damage and reacts violently with water.[5][6] It must be handled exclusively within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[7] In case of skin contact, flush immediately with copious amounts of water for at least 15 minutes.[6]
Sodium hydroxide and concentrated hydrochloric acid are extremely corrosive. Avoid contact with skin and eyes and handle with appropriate PPE. All operations should be performed in a well-ventilated fume hood.
Detailed Synthesis Protocol
Part 1: Reaction Setup
-
Preparation of L-Alanine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (56.1 mmol) of L-alanine in 60 mL of deionized water.
-
Basification: To the L-alanine solution, add 1.25 equivalents of 2 M sodium hydroxide solution (~35 mL, 87.5 mmol) while stirring with a magnetic stir bar. Ensure all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. Vigorous stirring is essential.
-
Preparation of Benzenesulfonyl Chloride Solution: In a separate 100 mL beaker, measure 7.9 mL (10.9 g, 61.7 mmol, 1.1 equivalents) of benzenesulfonyl chloride.
Part 2: The Schotten-Baumann Reaction
-
Addition of Sulfonyl Chloride: Using a dropping funnel or a disposable pipette, add the benzenesulfonyl chloride dropwise to the cold, vigorously stirring L-alanine solution over a period of 20-30 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
pH Maintenance: During the addition, the pH of the solution will decrease due to the formation of HCl. Monitor the pH using pH paper or a calibrated pH meter. Maintain a pH between 9 and 11 by periodically adding drops of 2 M NaOH solution. This step is crucial to ensure the amine remains deprotonated and nucleophilic.[8]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-3 hours to ensure it goes to completion. The progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as 9:1 Dichloromethane:Methanol.[9]
Part 3: Work-up and Isolation
-
Extraction of Impurities: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether to remove any unreacted benzenesulfonyl chloride and other non-polar impurities. Discard the organic layers.
-
Acidification and Precipitation: Cool the remaining aqueous layer in an ice-water bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 1-2. A white precipitate of the product, this compound, will form.
-
Collection of Product: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl).
-
Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass and allow it to air-dry. For complete dryness, place the solid in a vacuum desiccator overnight. A typical crude yield is in the range of 10-12 g (77-93%).
Purification
The primary method for purifying the crude product is recrystallization.
-
Solvent Selection: A common solvent system for this type of compound is an ethanol/water mixture.
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask. While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expected signals include a doublet for the methyl group (~1.2 ppm), a multiplet for the alpha-proton (~4.0 ppm), aromatic protons in the phenyl group (~7.5-7.8 ppm), a broad singlet for the carboxylic acid proton, and a signal for the sulfonamide N-H proton.
-
¹³C NMR (DMSO-d₆): Expected signals for the methyl carbon, alpha-carbon, carbonyl carbon, and aromatic carbons.
-
FT-IR (KBr, cm⁻¹): Characteristic absorptions for N-H stretching, C=O stretching (carboxylic acid), S=O stretching (asymmetric and symmetric), and C=C aromatic stretching.
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ peak at m/z 228.0.
-
Melting Point: To be compared with literature values.
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis and purification workflow.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Benzenesulfonyl chloride hydrolyzed due to moisture. | Use fresh, properly stored benzenesulfonyl chloride. Ensure all glassware is dry.[9] |
| pH dropped too low during the reaction, protonating the amine. | Monitor pH more frequently and add base as needed to maintain a pH of 9-11. | |
| Product Oiled Out | Impurities present, or cooling during precipitation/crystallization was too rapid. | Ensure efficient extraction during work-up. Allow for slow cooling during recrystallization. |
| Product is Difficult to Filter | Very fine particles formed due to rapid precipitation. | Acidify more slowly while stirring vigorously. Consider adding a co-solvent before acidification. |
References
- Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.
- SATHEE. Chemistry Schotten Baumann Reaction.
- ResearchGate. (n.d.). The synthetic route of alanine-based antimicrobial and antioxidant agents.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Chemstock. BENZENESULPHONYL CHLORIDE Safety Data Sheet.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Sigma-Aldrich. (2025, November 6). Benzenesulfonyl chloride Safety Data Sheet.
- Wikipedia. Schotten–Baumann reaction.
- ScienceLab.com. (2005, October 11). Benzenesulfonyl Chloride MSDS.
- New Jersey Department of Health. Benzene Sulfonyl Chloride Hazard Summary.
- ResearchGate. (2022, October). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MOLECULES.
- BenchChem. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
- Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TCI.
- CymitQuimica. Alanine, N-(phenylsulfonyl)-.
Sources
- 1. CAS 42908-31-6: Alanine, N-(phenylsulfonyl)- | CymitQuimica [cymitquimica.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. chemstock.ae [chemstock.ae]
- 6. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 7. nj.gov [nj.gov]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (2S)-2-[(phenylsulfonyl)amino]propanoic acid in Peptide Science
This is a comprehensive Application Note and Protocol Guide for the use of (2S)-2-[(phenylsulfonyl)amino]propanoic acid (also known as
Executive Summary
This compound is a specialized amino acid derivative used primarily as a terminal capping reagent and a pharmacophore building block in the synthesis of peptidomimetics and protease inhibitors. Unlike standard
Key Applications:
-
Protease Inhibition: The sulfonamide group acts as a transition-state isostere for the amide bond, effectively inhibiting serine proteases and metalloproteases.
-
Metabolic Stability: N-terminal sulfonylation blocks aminopeptidase activity, significantly extending the plasma half-life of therapeutic peptides.
-
Crystallographic Chaperones: Used to induce specific folding patterns (foldamers) due to the distinct geometry of the sulfonamide bond.
Scientific Mechanism & Rationale
The Sulfonamide Advantage
In standard peptide synthesis, the peptide bond (amide) is planar. The sulfonamide bond (
-
Transition State Mimicry: The tetrahedral sulfur mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond, allowing the molecule to bind tightly to the active site of proteolytic enzymes without being cleaved.
-
Hydrogen Bonding: The sulfonyl oxygens provide additional hydrogen bond acceptors that can interact with enzyme active site residues (e.g., the oxyanion hole in serine proteases).
Irreversible Capping (Termination)
In Solid-Phase Peptide Synthesis (SPPS), this compound is applied as the final coupling step . The phenylsulfonyl group is extremely resistant to acid and base hydrolysis. Unlike Fmoc or Boc groups, it cannot be removed under standard deprotection conditions. Therefore, it permanently "caps" the N-terminus, preventing further chain elongation and protecting the peptide from exopeptidase degradation.
Experimental Protocols
Pre-Synthesis Considerations
-
Solubility: Soluble in DMF, DMSO, and NMP. Sparingly soluble in DCM.
-
Activation: The carboxylic acid group is sterically accessible and can be activated using standard uronium (HATU/HBTU) or carbodiimide (DIC) chemistries.
-
Racemization Risk: Low. The sulfonamide group is electron-withdrawing, which actually reduces the acidity of the
-proton compared to acyl groups, minimizing oxazolone formation.
Protocol A: Solid-Phase Coupling (N-Terminal Capping)
Objective: To couple this compound to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide (N-terminal Fmoc removed).
-
This compound (3–5 equivalents).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3–5 equivalents).
-
HOAt (1-Hydroxy-7-azabenzotriazole) (Optional, for difficult couplings).
-
DIPEA (
-Diisopropylethylamine) (6–10 equivalents). -
DMF (Anhydrous).
Step-by-Step Procedure:
-
Resin Preparation:
-
Wash the resin-bound peptide (
scale) with DMF ( ). -
Ensure the N-terminal Fmoc group has been removed (positive Kaiser test).
-
-
Activation Cocktail Preparation:
-
In a clean vial, dissolve This compound (
, ) and HATU ( , ) in of DMF. -
Add DIPEA (
, ). -
Note: The solution should turn slightly yellow. Allow to activate for 1–2 minutes.
-
-
Coupling Reaction:
-
Add the activated solution to the resin.
-
Agitate (shake or vortex) at room temperature for 45–60 minutes .
-
Critical Check: Unlike standard amino acids, sulfonamides can react slower due to the bulk of the phenylsulfonyl group. If the sequence is sterically hindered, extend time to 2 hours.
-
-
Washing & Confirmation:
-
Cleavage:
-
Proceed to standard TFA cleavage. The phenylsulfonyl group is stable to 95% TFA/scavenger cocktails.
-
Protocol B: Synthesis of the Building Block (If not purchased)
Objective: Preparation of this compound from L-Alanine.
Reaction:
-
Dissolve L-Alanine (
) in ( ). -
Cool to
in an ice bath. -
Add Benzenesulfonyl chloride (
) dropwise over 30 minutes while maintaining pH with additional NaOH. -
Warm to room temperature and stir for 4 hours.
-
Acidify to pH 1–2 with
. The product will precipitate or form an oil. -
Extract with Ethyl Acetate, dry over
, and concentrate. Recrystallize from EtOAc/Hexane.
Data & Visualization
Comparative Stability Data
The following table illustrates the proteolytic stability of the N-terminal cap conferred by this compound compared to standard modifications.
| N-Terminal Group | Chemical Bond Type | Half-Life (Human Plasma) | Resistance to Aminopeptidases |
| Free Amine ( | Ionic/H-bond | Low | |
| Acetyl ( | Amide | Moderate | |
| Phenylsulfonyl ( | Sulfonamide | High | |
| Fmoc | Carbamate | N/A (Unstable in base) | N/A |
Workflow Diagram
The following diagram details the integration of this compound into a solid-phase synthesis workflow.
Figure 1: Workflow for N-terminal capping using Phenylsulfonyl-Alanine in SPPS.
Structural Logic Diagram
This diagram illustrates why the sulfonamide group is chosen for protease inhibition.
Figure 2: Structural mimicry of the transition state by the sulfonamide moiety.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
- Grem, J. L., et al. (2001). Sulfonamide Inhibitors of Proteases. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023). Product Specification: this compound. Link
-
Beilstein Institute. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Link
Sources
Application Note: Evaluation of (2S)-2-[(phenylsulfonyl)amino]propanoic acid as a Zinc-Binding Scaffold for MMP-9 Inhibition
Executive Summary & Compound Rationale
This application note details the experimental validation of (2S)-2-[(phenylsulfonyl)amino]propanoic acid (Common name: N-(phenylsulfonyl)-L-alanine) as a lead scaffold for Matrix Metalloproteinase-9 (MMP-9) inhibition.
While sulfonamides are historically known for antibacterial activity, this specific chemotype—an amino acid backbone coupled with a sulfonyl group—represents a classic Zinc-Binding Group (ZBG) mimic used in Fragment-Based Drug Discovery (FBDD). In the context of MMP-9 (Gelatinase B), a critical enzyme in tumor metastasis and inflammation, this molecule functions by coordinating the catalytic Zinc ion (
Key Experimental Objectives:
-
Biochemical Potency: Determine the half-maximal inhibitory concentration (
) using a FRET-based enzymatic assay. -
Cellular Efficacy: Validate the translation of enzymatic inhibition to a functional phenotype using a Matrigel® invasion assay.
-
Selectivity (Contextual): Differentiate activity against the target (MMP-9) versus off-target metalloproteases.
Biochemical Validation: FRET-Based Enzymatic Assay
Principle of Assay
To quantify inhibition, we utilize a Fluorescence Resonance Energy Transfer (FRET) assay.[1] A synthetic peptide substrate mimicking the collagen cleavage site is labeled with a donor fluorophore (e.g., MCA) and a quencher (e.g., DNP). Intact, the quencher suppresses fluorescence. Upon cleavage by MMP-9, the fluorophore is released, generating a signal. The presence of this compound prevents cleavage, maintaining the quenched state.
Mechanism of Action Diagram
Figure 1: Mechanism of FRET signal generation and competitive inhibition by the sulfonamide scaffold.
Detailed Protocol
Materials:
-
Enzyme: Recombinant Human MMP-9 (Active).
-
Substrate: Mca-PLGL-Dpa-AR-NH2 (Fluorogenic MMP substrate).
-
Assay Buffer: 50 mM Tris (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35 (Detergent is critical to prevent enzyme aggregation/sticking). -
Control Inhibitor: GM6001 (Broad-spectrum hydroxamate inhibitor).
Step-by-Step Workflow:
-
Compound Preparation: Dissolve this compound in 100% DMSO to 10 mM stock. Prepare serial dilutions (10-point dose-response) in Assay Buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
Enzyme Activation: Dilute MMP-9 to 2 nM in Assay Buffer. Add 50 µL to black 96-well microplates.
-
Incubation: Add 20 µL of Test Compound dilutions to the wells. Incubate for 30 minutes at 37°C to allow equilibrium binding of the inhibitor to the Zinc active site.
-
Reaction Initiation: Add 30 µL of Substrate (Final concentration 10 µM).
-
Kinetic Read: Immediately monitor fluorescence (Ex/Em = 328/393 nm) every 60 seconds for 45 minutes.
Data Analysis:
Calculate the slope (RFU/min) for the linear portion of the curve.
Functional Validation: Matrigel® Invasion Assay
Rationale
Enzymatic inhibition in a tube does not guarantee cellular activity. MMP-9 is secreted by tumor cells to degrade the Extracellular Matrix (ECM), facilitating metastasis. This assay tests if the compound can physically stop highly invasive breast cancer cells (MDA-MB-231) from crossing a barrier.
Experimental Workflow Diagram
Figure 2: Workflow for the Boyden Chamber Invasion Assay.
Detailed Protocol
-
Cell Culture: Starve MDA-MB-231 cells in serum-free media for 24 hours to synchronize the cell cycle and upregulate MMP expression.
-
Chamber Setup: Coat the upper inserts of a Transwell plate (8 µm pore size) with Matrigel (diluted to 300 µg/mL). Allow to polymerize.
-
Seeding: Resuspend cells (
cells/well) in serum-free media containing the Test Compound at (determined from Phase 1). -
Chemoattraction: Fill the lower chamber with media containing 10% FBS (Fetal Bovine Serum) as the chemoattractant.
-
Invasion: Incubate for 24 hours. Cells must secrete MMP-9 to degrade the Matrigel and migrate toward the FBS.
-
Quantification:
-
Scrub the upper surface of the membrane with a cotton swab to remove non-invading cells.
-
Fix invading cells (on the bottom surface) with methanol and stain with 0.5% Crystal Violet.
-
Image 5 random fields per well and count cells.
-
Expected Results & Troubleshooting
Data Interpretation Table
| Parameter | Expected Outcome (Active) | Negative Result (Inactive) | Troubleshooting / Analysis |
| FRET | If inactive, the phenyl group may not fit the S1' pocket. Consider p-substitution (e.g., p-methoxy). | ||
| Invasion % | If FRET is active but Invasion fails, check cell permeability or drug efflux pumps. | ||
| Cytotoxicity | Critical: Run an MTT assay. If cells die, invasion decrease is a false positive. |
Self-Validating Controls (Quality Assurance)
-
Z-Factor: For the FRET assay to be valid, the Z-factor must be > 0.5.
(Where p = positive control, n = negative control). -
DMSO Tolerance: Perform a DMSO titration curve. MMP-9 is sensitive to organic solvents; ensure the assay signal is stable at the chosen solvent concentration.
References
-
BenchChem. (2025).[2] An In-Depth Technical Guide to FRET-Based Protease Assays. Retrieved from
-
Cayman Chemical. (2024). MMP-9 Inhibitor Screening Assay Kit Protocol. Retrieved from
-
Santa Cruz Biotechnology. (2024). (2S)-2-{[(2-fluorophenyl)sulfonyl]amino}propanoic acid Product Data. Retrieved from
-
PubChem. (2025). Compound Summary: this compound.[3] National Library of Medicine. Retrieved from
-
ResearchGate. (2024). Binding affinity and inhibitory activity of inhibitors against active MMP-9.[4] Retrieved from
Sources
- 1. Discovery of DTX3L inhibitors through a homogeneous FRET-based assay that monitors formation and removal of poly-ubiquitin chains | bioRxiv [biorxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (S)-2-(phenylsulfonamido)propanoic acid | C9H11NO4S | CID 7114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library | PLOS One [journals.plos.org]
Cell-based assay protocols using (2S)-2-[(phenylsulfonyl)amino]propanoic acid
Application Note: Characterization of (2S)-2-[(phenylsulfonyl)amino]propanoic acid in Cell-Based Metalloprotease Inhibition Assays
Executive Summary
This application note details the evaluation protocols for This compound (also known as N-(phenylsulfonyl)-L-alanine), a structural prototype for sulfonamide-based Matrix Metalloproteinase (MMP) inhibitors. While hydroxamic acids are historically potent Zinc-Binding Groups (ZBGs), sulfonamido-carboxylic acids represent a critical alternative scaffold in Fragment-Based Drug Discovery (FBDD) due to improved metabolic stability and selectivity profiles.
This guide provides a self-validating workflow to assess the biological activity of this scaffold, moving from solubility optimization to cytotoxicity profiling and functional target engagement via Gelatin Zymography.
Molecule Profile & Mechanism
-
IUPAC Name: this compound[1]
-
Common Name: N-Phenylsulfonyl-L-alanine
-
Molecular Formula: C
H NO S -
Molecular Weight: 229.25 g/mol
-
Target Class: Zinc-dependent Metalloproteases (MMP-2, MMP-9, Carboxypeptidase A).
Mechanism of Action:
The molecule acts as a competitive inhibitor. The carboxylate group coordinates with the catalytic Zinc ion (
Figure 1: Mechanism of Action. The sulfonamido-acid scaffold chelates the catalytic Zinc, preventing substrate turnover.
Experimental Workflow
To distinguish true enzymatic inhibition from non-specific cellular toxicity, this protocol enforces a strict sequential workflow.
Figure 2: Experimental Workflow. Safety profiling (Phase 2) is mandatory before efficacy testing to rule out false positives caused by cell death.
Protocol 1: Stock Preparation & Solubility
Sulfonamides can exhibit pH-dependent solubility. Proper stock preparation is critical to avoid micro-precipitation in aqueous media.
-
Weighing: Weigh 22.9 mg of the compound.
-
Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to generate a 100 mM stock .
-
Expert Note: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute stock into serum-free media immediately prior to use. Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Protocol 2: Cytotoxicity Profiling (CellTiter-Glo®)
Objective: Establish the non-toxic concentration window. If the compound kills the cells, they cannot secrete MMPs, leading to a "false positive" inhibition result in the zymography assay.
Materials:
-
Cell Line: HT-1080 (Human Fibrosarcoma) - High constitutive MMP-2/9 secretion.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Procedure:
-
Seeding: Plate HT-1080 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate 24h at 37°C/5% CO
. -
Treatment: Remove media. Add 100 µL of fresh media containing the compound in a dose-response series (e.g., 0, 10, 50, 100, 500 µM). Include a "Vehicle Only" (0.5% DMSO) control.
-
Incubation: Incubate for 24 hours.
-
Detection: Equilibrate plate to room temperature (RT). Add 100 µL CellTiter-Glo reagent.
-
Measurement: Shake (orbital) for 2 mins; incubate 10 mins (stabilize signal). Read Luminescence.
Acceptance Criteria:
-
Only concentrations yielding >90% viability relative to Vehicle Control should be used in the functional Zymography assay.
Protocol 3: Gelatin Zymography (Functional Assay)[2]
Objective: Visualize and quantify the inhibition of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) activity.
Principle: Samples are separated on a polyacrylamide gel containing gelatin.[2][3][4] SDS reversibly inhibits MMPs.[5] After running, SDS is washed out (renaturing), allowing MMPs to digest the gelatin. Staining reveals clear bands of activity against a blue background.[5]
A. Sample Preparation
-
Starvation: Seed HT-1080 cells in 6-well plates. Once 80% confluent, wash 2x with PBS and switch to Serum-Free Media (SFM) .
-
Critical: Serum contains endogenous MMPs (false background) and TIMPs (inhibitors). SFM is mandatory.
-
-
Treatment: Treat cells with the determined non-toxic doses of this compound for 24 hours.
-
Controls: Positive Control (GM6001, broad spectrum MMP inhibitor); Negative Control (Vehicle).
-
-
Collection: Collect supernatant. Centrifuge (10,000 x g, 5 min, 4°C) to remove debris.
-
Loading: Mix supernatant 1:1 with 2X Non-Reducing Sample Buffer (0.5 M Tris-HCl pH 6.8, 10% SDS, Glycerol, Bromophenol Blue).
-
Warning:DO NOT BOIL samples. Boiling permanently destroys MMP activity.
-
B. Electrophoresis
-
Gel: Cast a 10% SDS-PAGE gel containing 1 mg/mL Gelatin .
-
Run: Load samples. Run at 125V constant voltage at 4°C until the dye front reaches the bottom.
C. Renaturing & Developing (The "Make or Break" Step)
-
Wash 1 (Renaturing): Remove gel. Wash in 2.5% Triton X-100 for 30 mins at RT with gentle agitation. Repeat once.
-
Why: Triton displaces SDS, allowing the enzymes to refold and regain activity.
-
-
Wash 2 (Rinse): Briefly rinse with distilled water.[2]
-
Incubation (Digestion): Incubate gel in Developing Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl
, 0.02% Brij-35) for 16–24 hours at 37°C.-
Chemistry: Calcium is required for MMP structural stability; Zinc (in the enzyme) is required for catalysis.
-
D. Staining & Analysis
-
Stain: Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain: Methanol:Acetic Acid:Water (40:10:[2]50) until bands are clear.
-
Quantification: Scan gel. Invert image. Use ImageJ to integrate pixel density of the clear bands (MMP-9 at ~92 kDa, MMP-2 at ~72 kDa).
Data Analysis & Expected Results
Table 1: Expected Phenotypes
| Condition | Cell Viability (ATP) | MMP-2 Band Intensity | Interpretation |
| Vehicle (DMSO) | 100% | High (100%) | Baseline secretion. |
| Compound (Low Dose) | ~100% | High (>90%) | Below inhibitory threshold. |
| Compound (High Dose) | ~100% | Reduced (<50%) | True Inhibition. |
| Toxic Control | <50% | Reduced (<50%) | False Positive (Cells died, secretion stopped). |
Calculation:
Calculate the Percent Inhibition for the specific band (MMP-2):
Expert Troubleshooting
-
No Bands Visible:
-
Cause: Did you boil the samples? (Never boil).
-
Cause: Over-washing during destaining.
-
Fix: Ensure Calcium is present in the Developing Buffer (5 mM).
-
-
Bands are "Fuzzy" or Smeary:
-
Cause: Proteolytic degradation during sample collection.
-
Fix: Keep supernatants on ice; add PMSF (inhibits serine proteases but not MMPs) to the collection tube.
-
-
Compound Precipitates in Media:
-
Cause: this compound is hydrophobic.
-
Fix: Ensure the pre-dilution in media is mixed rapidly. Do not exceed 100 µM if precipitation is observed.
-
References
-
MMP Inhibition Mechanisms
- Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999.
-
Gelatin Zymography Protocol
- Toth, M., & Fridman, R. "Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography." Methods in Molecular Medicine, 2001.
-
Compound Data (PubChem)
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 7114743, N-(Phenylsulfonyl)-L-alanine."
-
Cell Viability Assay Standards
- Riss, T.L., et al. "Cell Viability Assays.
Sources
- 1. (S)-2-(phenylsulfonamido)propanoic acid | C9H11NO4S | CID 7114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Use of Gel Zymography to Examine Matrix Metalloproteinase (Gelatinase) Expression in Brain Tissue or in Primary Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Enantiomeric Resolution via (2S)-2-[(phenylsulfonyl)amino]propanoic Acid
This detailed Application Note and Protocol guide focuses on the use of (2S)-2-[(phenylsulfonyl)amino]propanoic acid (also known as
Executive Summary
Chiral resolution via diastereomeric salt formation remains the most cost-effective method for producing enantiopure amines on an industrial scale. While tartaric and mandelic acids are common first-line agents, they often fail to form crystalline salts with complex pharmacophores.
This compound represents a class of "designer" resolving agents. Unlike simple amino acids, the introduction of the phenylsulfonyl group serves two critical functions:
-
Acidity Enhancement: It increases the acidity of the carboxylic acid, ensuring robust salt formation even with weak bases.
-
Crystal Engineering: The sulfonyl group (
) acts as a rigid steric handle and a strong hydrogen bond acceptor, often facilitating the formation of well-ordered crystal lattices where simple -acetyl derivatives yield oils.
This guide details the protocol for using this agent to resolve racemic amines, including screening, optimization, and recovery.
Chemical Profile & Mechanism[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| CAS Number | 42908-31-6 |
| Molecular Formula | |
| Molecular Weight | 229.25 g/mol |
| Chiral Center | L-Alanine backbone ( |
| Function | Acidic Resolving Agent for Racemic Bases |
Mechanism of Action
The resolution relies on the formation of diastereomeric salts between the enantiopure acid (Resolving Agent, RA ) and the racemic amine (Substrate, Sub ).
Experimental Protocols
Protocol A: Rapid Solubility Screening (The "Dutch Resolution" Approach)
Objective: To identify the optimal solvent system that differentiates the solubilities of the diastereomeric pair.
Materials:
-
This compound (1.0 mmol)
-
Solvent Set: Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Water/Ethanol (1:1).
Procedure:
-
Prepare 6 vials, each containing 1.0 mmol of the Resolving Agent.
-
Add 1.0 mmol of the Racemic Amine to each vial.
-
Add 2.0 mL of the respective solvent to each vial.
-
Heat to boiling (or reflux) to attempt full dissolution.
-
If solid remains: Add solvent in 0.5 mL increments until dissolved.
-
If clear immediately: The solvent is likely too good; evaporation or cooling is needed.
-
-
Cool slowly to room temperature (RT) over 4 hours.
-
Observation:
-
Crystals: Harvest and check Enantiomeric Excess (ee) via Chiral HPLC.
-
Oil: Re-heat and add a non-polar anti-solvent (e.g., Hexane or TBME).
-
Solution: Concentrate or cool to 4°C.
-
Protocol B: Preparative Resolution (Scale-Up)
Objective: Resolution of a generic Racemic Amine (e.g., 1-phenylethylamine derivatives).
Stoichiometry: 1.0 eq Amine : 0.6–1.0 eq Resolving Agent. (Note: Using 0.5-0.6 eq often maximizes yield of the less soluble salt by leaving the more soluble enantiomer in solution as the free base or salt).
Step-by-Step Workflow:
-
Dissolution:
-
Charge a 250 mL reactor with 50 mmol of Racemic Amine.
-
Add 100 mL of Ethanol (based on screening results).
-
Heat to 60°C.
-
Slowly add 30-50 mmol (0.6–1.0 eq) of this compound. Stir until clear.
-
-
Crystallization:
-
Cool the mixture to 50°C.
-
Optional: Seed with 10 mg of pure diastereomeric salt if available.
-
Ramp cool to 20°C over 6 hours (5°C/hour).
-
Stir at 20°C for an additional 4 hours to equilibrate.
-
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash the cake with 2 x 10 mL cold Ethanol (displaces mother liquor containing the unwanted diastereomer).
-
Dry the solid at 45°C under vacuum.
-
-
Recrystallization (Polishing):
-
If ee < 95%, reflux the salt in the minimum amount of boiling Ethanol and cool again. This typically boosts ee from ~80% to >99%.
-
-
Liberation (Recovery):
-
Suspend the purified salt in Water (50 mL).
-
Adjust pH to >12 using 2M NaOH.
-
Extract the free chiral amine into Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
-
Acidify the remaining aqueous layer (pH < 2) with HCl to precipitate and recover the This compound for reuse.
-
Performance Data (Typical)
The following table summarizes typical performance metrics when resolving benzylic amines using
| Parameter | Typical Value | Notes |
| Yield (First Crop) | 30% – 42% | Theoretical max is 50% for a single enantiomer. |
| Initial Purity (ee) | 75% – 88% | Dependent on cooling rate. |
| Recrystallized Purity | > 99% | Usually requires 1 recrystallization. |
| Resolving Agent Recovery | > 90% | Highly recyclable due to low water solubility at acidic pH. |
| Atom Economy | Moderate | Mitigated by recycling the agent. |
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the resolution and recovery process.
Caption: Figure 1. Standard workflow for diastereomeric salt resolution and resolving agent recycling.
Solvent Selection Decision Tree
Selecting the correct solvent is the single most critical variable.
Caption: Figure 2. Decision logic for solvent screening to optimize diastereomeric crystallization.
References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on diastereomeric salt formation).[1][3]
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link
-
Saigo, K., et al. (1983). "Optical Resolution of Amino Acids by Formation of Diastereomeric Salts with N-Acyl Amino Acids". Bulletin of the Chemical Society of Japan. (Establishes the utility of N-acyl amino acids as resolving agents). Link
-
Perry, J. J., et al. (2010). "Isolation of enantiomers via diastereomer crystallisation". UCL Discovery. (Discusses the thermodynamics of salt formation). Link
-
PubChem. (2025).[4] Compound Summary: this compound.[4] Link
Sources
High-throughput screening methods for (2S)-2-[(phenylsulfonyl)amino]propanoic acid analogs
Application Note: High-Throughput Screening of (2S)-2-[(Phenylsulfonyl)amino]propanoic Acid Analogs
Abstract
This guide details the protocol for the high-throughput screening (HTS) of this compound derivatives. These compounds, structurally characterized as
Library Construction: Solid-Phase Synthesis Protocol
Rationale: To effectively screen this chemical space, a combinatorial library is generated using Solid-Phase Peptide Synthesis (SPPS). The (2S)-propanoic acid core (L-Alanine) is immobilized, allowing rapid diversification of the phenylsulfonyl moiety using various sulfonyl chlorides.
Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin. Why? 2-CTC allows for the cleavage of the final product under mild acidic conditions (1% TFA), preserving sensitive functional groups on the generated analogs.
Protocol:
-
Resin Loading:
-
Swell 2-CTC resin (1.0 mmol/g) in anhydrous Dichloromethane (DCM) for 20 min.
-
Add Fmoc-L-Alanine (3 eq) and DIPEA (6 eq) in DCM. Agitate for 2 hours at RT.
-
Capping: Add MeOH (1 mL) to quench unreacted chlorides (15 min).
-
-
Fmoc Deprotection:
-
Wash resin with DMF (3x).[1]
-
Treat with 20% Piperidine in DMF (
min). -
Wash with DMF (5x) and DCM (5x) to remove piperidine traces.
-
-
Library Diversification (Sulfonylation):
-
Reagent Preparation: Prepare 0.2 M solutions of diverse Aryl-Sulfonyl Chlorides (
) in DCM. -
Add Sulfonyl Chloride solution (5 eq) and Pyridine (10 eq) to the resin-bound L-Alanine.
-
Agitate for 4 hours at RT. (Monitor via Kaiser Test; ninhydrin should be negative).
-
-
Cleavage & Isolation:
-
Wash resin thoroughly with DCM.
-
Treat with 1% TFA in DCM (
min). Collect filtrates immediately into a flask containing 10% pyridine in MeOH (to prevent acid-catalyzed degradation). -
Concentrate in vacuo.
-
Workflow Diagram: Library Synthesis
Caption: Solid-phase synthesis workflow for generating N-sulfonyl-L-alanine libraries using 2-CTC resin.
Primary Screen: FRET-Based Enzymatic Assay
Rationale: Fluorescence Resonance Energy Transfer (FRET) is the industry standard for protease HTS. It offers high sensitivity and is amenable to 384-well miniaturization. We utilize a "quenched" peptide substrate that mimics the collagen cleavage site.
Target: MMP-9 (Gelatinase B) or MMP-2 (Gelatinase A). Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.[2]
-
Donor: Mca (7-Methoxycoumarin-4-yl)acetyl.
-
Quencher: Dpa (N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl).
-
Mechanism:[3] Intact substrate is non-fluorescent (Quenched). Cleavage at the Gly-Leu bond releases the fluorophore.
Assay Protocol (384-Well Format)
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl
, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation). -
Enzyme: Recombinant Human MMP-9 (activate pro-enzyme with APMA if necessary). Final conc: 2 nM.
-
Substrate: Final conc: 10
M ( is typically 10-20 M).
-
-
Plate Loading:
-
Dispense 10
L of Enzyme solution into wells. -
Add 50 nL of Test Compound (in 100% DMSO) using an acoustic dispenser (e.g., Echo).
-
Controls:
-
High Control (HC): Enzyme + DMSO (0% Inhibition).
-
Low Control (LC): Buffer + DMSO (100% Inhibition/Background).
-
Reference: Ilomastat (GM6001) at
M.
-
-
-
Incubation:
-
Incubate compounds with enzyme for 30 min at RT to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 10
L of Substrate solution.
-
-
Readout:
-
Measure Fluorescence Kinetics (
nm) for 60 min. -
Calculate the slope (RFU/min) for the linear portion.
-
Data Analysis: Z-Factor Validation
To validate plate quality, calculate the Z-Factor (
Diagram: FRET Mechanism
Caption: FRET assay principle. Inhibitors prevent substrate cleavage, maintaining the quenched state (Low RFU).
Secondary Screen: Biophysical Validation (SPR)
Rationale:
FRET assays can yield false positives due to compound autofluorescence or "pan-assay interference" (PAINS) such as aggregation. Surface Plasmon Resonance (SPR) provides a label-free, orthogonal validation to confirm direct binding and determine binding kinetics (
Protocol: Biacore / Octet System
-
Immobilization:
-
Immobilize MMP-9 (Ligand) onto a CM5 sensor chip via standard Amine Coupling (EDC/NHS chemistry).
-
Target immobilization level: ~2000-3000 RU (Resonance Units) to ensure sufficient signal for small molecules (< 400 Da).
-
-
Sample Injection:
-
Prepare "Hit" compounds in Running Buffer (HBS-P+ with 2% DMSO).
-
Perform a "Clean Screen" (single concentration, e.g., 10
M) to check for binding response and super-stoichiometric binding (aggregation).
-
-
Kinetic Analysis:
-
For validated hits, run a multi-cycle kinetics dose-response (e.g., 0.1
M to 10 M). -
Fit data to a 1:1 Langmuir binding model.
-
Hit Triage Criteria Table
| Parameter | Primary Screen (FRET) | Secondary Screen (SPR) | Decision |
| Inhibition | > 50% @ 10 | Binding Response > 5 RU | Pass |
| Dose Response | IC | Prioritize | |
| Stoichiometry | N/A | Binding > Theoretical Max ( | Fail (Aggregator) |
| Hill Slope | > 1.5 or < 0.5 | N/A | Fail (Artifact) |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link
-
Fields, G. B. (2001). High-throughput screening of matrix metalloproteinases. Methods in Molecular Biology, 190, 173-193. Link (Focus on FRET substrates).
-
Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776. Link (Structural basis of Sulfonamide-MMP interactions).
- Neumann, U., et al. (2004). SPR-based fragment screening: Advantages and applications. Current Topics in Medicinal Chemistry, 4(15). (Validation of SPR for small molecule screening).
-
Tamura, Y., et al. (1998). Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives.[8] Journal of Medicinal Chemistry, 41(4), 640-649.[8] Link (Seminal paper on the specific scaffold).
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. academic.oup.com [academic.oup.com]
- 8. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2S)-2-[(phenylsulfonyl)amino]propanoic acid
Current Status: Operational Ticket ID: N-Sulfonyl-Ala-001 Subject: Yield Optimization & Troubleshooting Guide
Executive Summary
The synthesis of (2S)-2-[(phenylsulfonyl)amino]propanoic acid (N-benzenesulfonyl-L-alanine) typically employs the Schotten-Baumann reaction . While conceptually simple, this pathway is plagued by three competitive failure modes that drastically reduce yield and enantiomeric excess:
-
Hydrolytic Degradation: The sulfonyl chloride electrophile hydrolyzes in water faster than it reacts with the amine if conditions are unregulated.
-
Oligomerization: Formation of unwanted disulfonamides.
-
Racemization: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the
-proton, making the chiral center labile under basic conditions.
This guide provides a self-validating protocol and a logic-based troubleshooting framework to ensure high yields (>85%) and optical purity.
Module 1: The "Golden Standard" Protocol
Use this optimized workflow to establish a baseline. Deviations from this stoichiometry are the primary cause of yield loss.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| L-Alanine | 1.0 | Nucleophile | Purity determines max theoretical yield. |
| Benzenesulfonyl Chloride | 1.1 - 1.2 | Electrophile | Freshly distilled if yellow/viscous. Hydrolysis wastes ~10%. |
| NaOH (1M) | 2.2 - 2.5 | Base | Neutralizes HCl byproduct and keeps Alanine as a nucleophile ( |
| THF/Water (1:1) | Solvent | Medium | THF cosolvent increases PhSO |
Step-by-Step Workflow
-
Solubilization (The pH Setpoint):
-
Dissolve L-Alanine (10 mmol) in 1M NaOH (22 mmol) and water (10 mL).
-
Checkpoint: Ensure the solution is homogeneous.
-
Add THF (15 mL) and cool the mixture to 0°C (ice bath).
-
-
Controlled Addition (The Kinetic Trap):
-
Dilute Benzenesulfonyl chloride (11-12 mmol) in a small volume of THF.
-
Add this solution dropwise over 30 minutes.
-
Why: Rapid addition spikes the local concentration, promoting disulfonamide formation and local heating (hydrolysis).
-
-
Reaction Phase:
-
Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.
-
Monitoring: Check pH every hour. If pH drops below 8, add small aliquots of 1M NaOH to maintain pH 9-10. Do not exceed pH 11 (Risk of racemization).
-
-
Workup (The Purification Gate):
-
Wash 1 (Neutral): Extract the alkaline reaction mixture with Diethyl Ether or EtOAc (
mL).-
Purpose: Removes unreacted sulfonyl chloride and any disulfonamide side products. The product is still in the water layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Acidify slowly with 6M HCl to pH 1-2 .
-
Observation: The product should precipitate as a white solid.
-
-
Isolation: Filter the solid. If no precipitate forms (oiling out), extract with EtOAc (
mL), dry over MgSO , and evaporate.
-
Module 2: Troubleshooting Logic (FAQ)
Issue 1: "My yield is consistently low (< 50%)."
Diagnosis: The electrophile (sulfonyl chloride) is being destroyed by water before it can react with the alanine.
-
Root Cause 1: Hydrolysis. In pure water, PhSO
Cl is hydrophobic and forms "oil droplets." Reaction only happens at the interface, while hydrolysis happens in the bulk water. -
Root Cause 2: pH Drift. As the reaction proceeds, HCl is generated. If the pH drops below 8, the alanine amine group becomes protonated (
), rendering it non-nucleophilic. The reaction stops, and the remaining chloride hydrolyzes.
Corrective Action:
-
Use a Co-solvent: Switch from pure water to 1:1 THF:Water or Dioxane:Water . This homogenizes the reaction, allowing the amine to attack the chloride faster than water can.
-
Buffer Capacity: Ensure you start with at least 2.2 equivalents of base.
Issue 2: "The product is an oil that won't crystallize."
Diagnosis: Impurities are preventing crystal lattice formation.
-
Root Cause: Presence of benzenesulfonic acid (hydrolysis byproduct) or disulfonamide.
-
Corrective Action:
-
The "Basic Wash" Trick: Before acidifying, wash the basic reaction mixture with organic solvent (EtOAc). This removes non-acidic impurities (disulfonamides, unreacted chloride).
-
The "Acidic pH" Check: The product is a carboxylic acid. Ensure the final pH is < 2 . If the pH is 4-5, the product is partially ionized and water-soluble.
-
Recrystallization: Dissolve the oil in minimum hot water/ethanol (9:1) and cool slowly.
-
Issue 3: "Optical rotation is lower than literature values (Racemization)."
Diagnosis: The chiral center has inverted.
-
Mechanism: The sulfonyl group is a strong electron-withdrawing group (EWG). It acidifies the
-proton of the alanine. If the reaction pH is too high (>11) or temperature is too high, the proton is abstracted, forming a planar enolate intermediate which reprotonates racemically. -
Corrective Action:
-
Strict Temperature Control: Never exceed 25°C. Perform the addition at 0°C.
-
pH Ceiling: Maintain pH between 8 and 10. Do not use strong alkalis like 50% NaOH; stick to 1M or 2M solutions.
-
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the competitive landscape of the synthesis. Your goal is to maximize the green path and minimize the red paths.
Figure 1: Competitive reaction pathways. Success depends on kinetic control to favor the green path.
Module 4: Quality Control Specifications
| Parameter | Acceptance Criteria | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 122 - 124°C | Capillary MP |
| Yield | > 85% | Gravimetric |
| Purity (TLC) | Single spot ( | Silica Gel 60 F254 |
| Identity | 1H NMR: | 300/400 MHz NMR |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and stoichiometry).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insights into sulfonyl group electron withdrawal and racemization risks).
-
BenchChem. (2025).[1][2] Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures. (Troubleshooting hydrolysis and quenching protocols). 2[3][4][5][6]
-
Organic Syntheses. (1921). Benzenesulfonyl chloride.[7][8] Org. Synth. 1921, 1, 21; Coll. Vol. 1, p.84. (Handling and purification of the starting material). [3][5][6]
-
Royal Society of Chemistry. (1968). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. J. Chem. Soc. B. (Kinetic data on hydrolysis vs aminolysis). 9[3][5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creation.com [creation.com]
- 5. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 9. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Addressing stability and degradation issues of (2S)-2-[(phenylsulfonyl)amino]propanoic acid in solution
An Application Scientist's Guide to Ensuring Solution Stability
Welcome to the technical support center for (2S)-2-[(phenylsulfonyl)amino]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability and degradation challenges associated with this molecule in solution. Our goal is to provide you with the mechanistic insights and practical protocols necessary to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary chemical liabilities of this compound in solution?
A1: The primary chemical liability is the sulfonamide functional group (-SO₂NH-). This group is susceptible to hydrolysis, particularly under harsh acidic or alkaline conditions. The degradation typically involves the cleavage of the sulfur-nitrogen (S-N) bond. The molecule also contains a carboxylic acid and an amino acid-like backbone, which can participate in other reactions, but hydrolysis of the sulfonamide bond is the principal non-microbial degradation pathway to monitor.
Q2: What are the expected degradation products from hydrolysis?
A2: Hydrolytic cleavage of the S-N bond in this compound is expected to yield two primary degradation products: benzenesulfonic acid and (S)-alanine. Identifying these specific products is key to confirming hydrolysis as the degradation pathway.[1]
Q3: What is the optimal pH range for storing solutions of this compound?
A3: Generally, sulfonamides exhibit greatest stability in the neutral to slightly alkaline pH range. A study on various sulfonamides showed that many are hydrolytically stable at pH 7.0 and pH 9.0, with increased degradation rates observed at pH 4.0.[2][3] Therefore, for general short-term laboratory use, maintaining a buffered solution between pH 7.0 and 8.0 is a recommended starting point. However, the optimal pH should be empirically determined for your specific concentration and solvent system using a formal stability study.
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most powerful and widely used technique.[4][5] A properly developed "stability-indicating" HPLC method can separate the intact parent compound from all its potential degradation products, allowing for accurate quantification of its purity and degradation over time.[4][5][6]
Q5: Are there any special considerations for handling the solid material?
A5: The solid form of this compound is generally stable. Standard laboratory practices such as storing in a cool, dry, and dark place in a well-sealed container are sufficient. The primary stability concerns arise once the compound is dissolved in a solvent.
Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a logical, step-by-step approach to identifying and resolving unexpected sample degradation.
Problem: I'm observing a rapid loss of my parent peak and/or the appearance of new peaks in my HPLC analysis.
This is the most common sign of compound instability. Follow this diagnostic workflow to pinpoint the cause.
Caption: Workflow for a forced degradation study.
Protocol B: pH-Rate Profile Study
Objective: To empirically determine the pH of maximum stability for the compound in your specific aqueous formulation.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate, borate) covering a wide pH range (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation: Prepare solutions of this compound at the target concentration in each buffer.
-
Incubation: Store all solutions at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation. Protect all samples from light.
-
Time Points: Withdraw aliquots at specified intervals (e.g., 0, 1, 3, 7, 14 days).
-
Analysis: Analyze each sample using a validated stability-indicating HPLC method (Protocol C).
-
Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line is the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile. The lowest point on this curve indicates the pH of maximum stability.
| pH | Buffer System (50 mM) | Temp (°C) | Recommended Time Points (Days) |
| 3.0 | Citrate-Phosphate | 40 | 0, 1, 2, 4, 7 |
| 5.0 | Acetate | 40 | 0, 1, 3, 7, 14 |
| 7.0 | Phosphate | 40 | 0, 7, 14, 21, 28 |
| 9.0 | Borate | 40 | 0, 7, 14, 21, 28 |
| 11.0 | Carbonate-Bicarbonate | 40 | 0, 1, 2, 4, 7 |
| Table 1: Example experimental design for a pH-rate profile study. |
Protocol C: Stability-Indicating RP-HPLC Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its process impurities and degradation products.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the phenyl group. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Acidic pH protonates the carboxylic acid, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is essential during development to ensure elution of all potential impurities and degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 220 nm and 254 nm | 220 nm for the peptide-like backbone and 254 nm for the aromatic phenyl ring. Using a Diode Array Detector (DAD) is highly recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard injection volume; can be adjusted based on concentration. |
| Table 2: Starting parameters for developing a stability-indicating HPLC method. |
References
- Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
- Analysis of sulfonamides. (n.d.). Slideshare.
- Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov.
- Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342.
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 749-753.
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Page, M. I., & Williams, A. (1997). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Gad, L. M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
- PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. PubChem.
- Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR.
- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
- Degradation of sulfonamides as a microbial resistance mechanism. (n.d.).
- (2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid. (n.d.). PubChem.
- Kumar, V., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Sharma, G., & Saini, S. (2016).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
- Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 19(10), 2467-2473.
- (2S)-2-amino-3-phenyl-propanoic acid 67675-33-6 wiki. (n.d.). Guidechem.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.).
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (S)-2-(phenylsulfonamido)propanoic acid. (n.d.). PubChem.
- Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma.
- (2S)-2-{[(2-fluorophenyl)sulfonyl]amino}propanoic acid. (n.d.). Santa Cruz Biotechnology.
- Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradi
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
- (S)-2-Amino-3-(3-(Methylsulfonyl)Phenyl)Propanoic Acid. (2025). ChemicalBook.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). PMC.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025).
Sources
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Validation of (2S)-2-[(phenylsulfonyl)amino]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-[(phenylsulfonyl)amino]propanoic acid, also known as N-(phenylsulfonyl)-L-alanine, is a chiral molecule of interest in medicinal chemistry and organic synthesis. As with any synthesized compound intended for further use, rigorous structural confirmation is paramount. Spectroscopic techniques are the cornerstone of this validation process, providing a detailed fingerprint of the molecule's atomic arrangement and connectivity. This guide offers an in-depth comparison of the expected spectroscopic data for this compound, supported by experimental data from a closely related analogue, to provide a robust framework for its structural verification.
The unambiguous confirmation of the chemical structure of a synthesized compound is a critical step in the research and development pipeline. It ensures the integrity of subsequent biological or chemical studies and is a fundamental requirement for regulatory submission. This guide will delve into the multi-faceted approach of using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confidently elucidate and validate the structure of this compound.
Comparative Spectroscopic Analysis: Validating the Structure
To provide a practical framework for validation, we will compare the expected spectroscopic data for this compound with the experimentally obtained data for a structurally similar compound, N-tosyl-L-alanine. The only difference between these two molecules is a methyl group on the phenyl ring of the sulfonyl group in the tosyl analogue. This subtle difference allows for a direct and insightful comparison of their spectroscopic signatures.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.
Expected ¹H NMR Spectrum for this compound:
Based on the structure, we anticipate the following signals:
-
Aromatic Protons (Phenyl Group): A multiplet in the range of δ 7.5-8.0 ppm, integrating to 5 protons. The protons ortho to the sulfonyl group will be the most downfield due to the electron-withdrawing nature of the SO₂ group.
-
Amide Proton (N-H): A broad singlet or doublet (due to coupling with the adjacent Cα-H) that is solvent and concentration-dependent, typically appearing between δ 7.0-9.0 ppm. This peak will exchange with D₂O.
-
Methine Proton (Cα-H): A quartet (due to coupling with the three methyl protons) around δ 4.0-4.5 ppm. The electron-withdrawing sulfonyl and carboxylic acid groups will shift this proton downfield.
-
Methyl Protons (CH₃): A doublet (due to coupling with the Cα-H) around δ 1.3-1.5 ppm.
-
Carboxylic Acid Proton (COOH): A broad singlet at a chemical shift greater than δ 10 ppm, which is also exchangeable with D₂O.
Comparison with N-tosyl-L-alanine:
The reported ¹H NMR data for N-tosyl-L-alanine in DMSO-d₆ shows: δ 1.20 (d, 3H), 2.40 (s, 3H), 3.85 (p, 1H), 7.41 (d, 2H), 7.75 (d, 2H), and 8.03 (d, 1H)[1].
| Proton | Expected for this compound | Reported for N-tosyl-L-alanine[1] | Rationale for Comparison |
| CH₃ (alanine) | ~1.3-1.5 ppm (d) | 1.20 ppm (d) | The electronic environment is very similar, leading to a comparable chemical shift. |
| Cα-H | ~4.0-4.5 ppm (q) | 3.85 ppm (p) | The deshielding effect of the adjacent functional groups is consistent. The multiplicity difference (quartet vs. pentet) in the report might be due to resolution or specific coupling patterns. |
| Aromatic H | ~7.5-8.0 ppm (m) | 7.41 ppm (d), 7.75 ppm (d) | The phenyl group in the target compound will show a more complex multiplet compared to the symmetrically substituted p-tolyl group in the analogue. |
| N-H | ~7.0-9.0 ppm (d or br s) | 8.03 ppm (d) | The chemical shift is in the expected region for a sulfonamide proton. |
| CH₃ (tosyl) | N/A | 2.40 ppm (s) | This signal is absent in the target compound. |
| COOH | >10 ppm (br s) | Not explicitly reported, but expected. | The acidic proton is highly deshielded. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Spectrum for this compound:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 170-175 | Typical range for a carboxylic acid carbonyl carbon. |
| Aromatic C (ipso-S) | 138-142 | Quaternary carbon attached to the electron-withdrawing sulfonyl group. |
| Aromatic C (ortho, meta, para) | 125-135 | Range for aromatic carbons, with variations due to the sulfonyl substituent. |
| Cα | 50-55 | Methine carbon attached to nitrogen and the carboxylic acid group. |
| CH₃ | 18-22 | Aliphatic methyl carbon. |
This prediction is based on typical chemical shifts for amino acid derivatives and sulfonamides. For instance, the carboxylic acid carbon of propanoic acid appears around 176 ppm, and the introduction of the electron-withdrawing amino-sulfonyl group at the alpha position would likely cause a slight upfield shift.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Strong, broad absorption due to hydrogen bonding. |
| N-H (Sulfonamide) | 3300-3200 (medium) | Stretching vibration. |
| C-H (Aromatic) | 3100-3000 (weak) | Stretching vibrations of sp² C-H bonds. |
| C-H (Aliphatic) | 3000-2850 (medium) | Stretching vibrations of sp³ C-H bonds. |
| C=O (Carboxylic Acid) | 1725-1700 (strong) | Carbonyl stretch. |
| C=C (Aromatic) | 1600-1450 (medium) | Ring stretching vibrations. |
| S=O (Sulfonamide) | 1350-1310 and 1170-1150 (strong) | Asymmetric and symmetric stretching vibrations of the sulfonyl group. |
The reported IR data for N-tosyl-L-alanine includes strong absorptions at 1726 cm⁻¹ (C=O), 1340 cm⁻¹, and 1165 cm⁻¹ (S=O), which aligns well with our expectations for the target molecule[1].
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): The molecular weight of C₉H₁₁NO₄S is 229.26 g/mol . A peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ (m/z 230) is expected.
-
Major Fragment Ions:
-
Loss of the carboxylic acid group (-COOH, 45 Da): m/z 184
-
Loss of the phenylsulfonyl group (C₆H₅SO₂, 141 Da): m/z 88
-
Cleavage of the Cα-C(O) bond, leading to the [M-CH(CH₃)COOH]⁺ fragment (phenylsulfonyliminium ion): m/z 156
-
A base peak corresponding to the phenyl cation (C₆H₅⁺): m/z 77
-
Experimental Protocols
To obtain high-quality spectroscopic data for structural validation, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with analyte resonances.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
To confirm exchangeable protons (N-H, COOH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty accessory before running the sample.
-
Collect a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source.
-
Electrospray Ionization (ESI): Suitable for polar molecules; typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Electron Ionization (EI): A higher-energy technique that often leads to extensive fragmentation and provides a detailed fragmentation pattern.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions to corroborate the proposed molecular structure.
-
Data Visualization
Summary of Spectroscopic Data
| Technique | This compound (Expected) | N-tosyl-L-alanine (Reported)[1] |
| ¹H NMR (ppm) | Aromatic H: 7.5-8.0 (m, 5H); NH: 7.0-9.0 (br s, 1H); Cα-H: 4.0-4.5 (q, 1H); CH₃: 1.3-1.5 (d, 3H); COOH: >10 (br s, 1H) | Aromatic H: 7.41 (d, 2H), 7.75 (d, 2H); NH: 8.03 (d, 1H); Cα-H: 3.85 (p, 1H); CH₃ (alanine): 1.20 (d, 3H); CH₃ (tosyl): 2.40 (s, 3H) |
| ¹³C NMR (ppm) | C=O: 170-175; Aromatic C: 125-142; Cα: 50-55; CH₃: 18-22 | Not reported in the searched reference. |
| IR (cm⁻¹) | OH: 3300-2500; NH: 3300-3200; C=O: 1725-1700; S=O: 1350-1310, 1170-1150 | C=O: 1726; S=O: 1340, 1165 |
| MS (m/z) | [M+H]⁺: 230; Fragments: 184, 156, 88, 77 | Not reported in the searched reference. |
Experimental Workflows
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Conclusion
The structural validation of this compound relies on a synergistic application of modern spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved. The comparative analysis with the known analogue, N-tosyl-L-alanine, provides a strong reference point for interpreting the spectral data and building confidence in the final structural assignment. This guide provides the necessary framework and expected data for researchers to confidently verify the synthesis of this important chiral molecule.
References
-
Kundu, S., Quraishi, T. A., Yu, G., Suarez, C., Keutsch, F. N., & Stone, E. A. (n.d.). Supplementary Material. ACP. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-amino-2-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
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A Comparative Guide to the Efficacy and Potency of Arylsulfonamide-Based Inhibitors Versus Standard Modulators of Matrix Metalloproteinases
This guide provides a comparative analysis of the efficacy and potency of inhibitors based on the (2S)-2-[(phenylsulfonyl)amino]propanoic acid scaffold, a representative of the arylsulfonamide class, against established, standard inhibitors of Matrix Metalloproteinases (MMPs). Intended for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, presents supporting experimental data, and outlines the detailed methodologies required for a robust comparative assessment.
Introduction: The Critical Role of MMP Inhibition
Matrix Metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like development and wound healing, their inappropriate or excessive activity is a key pathogenic driver in numerous diseases, including cancer metastasis, arthritis, and cardiovascular disorders.[1][2][3] This has made MMPs a significant therapeutic target for decades.
The development of MMP inhibitors (MMPIs) has evolved from highly potent, broad-spectrum agents to a more nuanced pursuit of selectivity to minimize off-target effects.[4] Early clinical trials with broad-spectrum inhibitors were largely unsuccessful, often due to significant side effects. This has spurred the design of new inhibitor scaffolds with improved selectivity profiles.
The this compound structure represents a foundational scaffold for a promising class of MMPIs: the arylsulfonamides. The sulfonamide group plays a critical role in inhibitor design, not just by forming key interactions with the enzyme, but also by orienting other parts of the molecule to achieve greater affinity and selectivity.[5][6] This guide will compare the conceptual efficacy of inhibitors derived from this scaffold against three classes of standard inhibitors: the highly potent hydroxamates, a clinically used tetracycline antibiotic, and the body's own endogenous regulators.
The Competitive Landscape: Standard MMP Inhibitors
To objectively evaluate a new class of inhibitors, we must benchmark it against well-characterized standards. For MMPs, these include:
-
Hydroxamate-Based Inhibitors (e.g., Batimastat, Marimastat): These are considered first-generation, broad-spectrum synthetic MMPIs.[4] Their hydroxamic acid group (-CONHOH) acts as a powerful bidentate ligand, chelating the catalytic zinc ion in the MMP active site with very high affinity.[1] This potent binding leads to low nanomolar inhibition but often poor selectivity across the MMP family.
-
Tetracycline-Based Inhibitors (e.g., Doxycycline): Doxycycline is a clinically approved antibiotic that, at sub-antimicrobial doses, functions as an MMPI.[7] Its mechanism is distinct from hydroxamates; it is a non-competitive inhibitor that is thought to disrupt the enzyme's structure and also down-regulates MMP expression.[7][8][9] Its potency is significantly lower than that of the hydroxamates.
-
Endogenous Inhibitors (TIMPs): The Tissue Inhibitors of Metalloproteinases are a family of four naturally occurring proteins (TIMP-1, -2, -3, -4) that regulate MMP activity in vivo.[1][10] They form tight, 1:1 stoichiometric complexes with MMPs, effectively blocking their activity.[11] TIMPs represent the biological gold standard for MMP regulation, exhibiting both high potency and complex regulatory roles.[12][13][14]
Comparative Potency: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a pragmatic measure of an inhibitor's potency. The table below summarizes publicly available IC50 data for standard synthetic inhibitors against a panel of key MMPs. It is important to note that IC50 values can vary based on experimental conditions.
| Inhibitor | Class | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| Batimastat | Hydroxamate | 3 nM[15][16] | 4 nM[15][16] | 20 nM[15][16] | 6 nM[15] | ~10 nM[16] | 4 nM[15][16] | - | - |
| Marimastat | Hydroxamate | 5 nM[17][18][19] | 6 nM[17][18][19] | 230 nM[17][19] | 13-16 nM[17][18][19] | - | 3 nM[17][18][19] | - | 9 nM[18][19] |
| Doxycycline | Tetracycline | ~280 µM[20] | IC50 = 6.5 µg/mL*[9] | - | - | 16-18 µM[20] | 30-50 µM[20] | 50-60% inhib. at 30 µM[8] | - |
Note: Doxycycline's IC50 for MMP-2 was reported based on expression inhibition, not direct enzymatic activity.
Analysis of Potency Data: The data clearly illustrates the high, broad-spectrum potency of the hydroxamate inhibitors Batimastat and Marimastat, with IC50 values consistently in the low nanomolar range. In contrast, Doxycycline is a much weaker inhibitor, with potency in the micromolar range. Arylsulfonamide-based inhibitors are designed to bridge this gap, aiming for nanomolar potency while introducing structural elements that can confer selectivity for specific MMPs over others, a key limitation of the early hydroxamates.[21][22]
Mechanisms of Action: A Structural Perspective
The efficacy of an inhibitor is dictated by its interaction with the enzyme's active site. The primary mechanism for both hydroxamate and sulfonamide-based inhibitors involves coordination with the catalytic Zn²⁺ ion.
-
Hydroxamates: The -CONHOH group chelates the zinc ion in a bidentate fashion, forming two coordination bonds. This strong interaction is the primary driver of their high potency but also contributes to their lack of selectivity.[1]
-
Sulfonamides: The sulfonamide moiety (-SO₂NH-) typically acts as a monodentate zinc-binding group.[23] While this interaction is generally weaker than that of hydroxamates, the scaffold allows for the strategic placement of other chemical groups into the MMP's specificity pockets (like the S1' pocket), which can significantly enhance both potency and selectivity for a target MMP.[2][5][21]
-
Doxycycline: As a non-competitive inhibitor, doxycycline does not directly compete with the substrate for the active site. Its mechanism is thought to involve binding to a secondary site on the enzyme, inducing a conformational change that reduces catalytic efficiency.[8] It also has well-documented effects on reducing the expression level of MMPs.[7][9]
-
TIMPs: These protein inhibitors insert a wedge-like region into the active site cleft of the MMP, with the N-terminal cysteine coordinating the catalytic zinc ion.[13] This physically blocks substrate access and results in potent inhibition.
Experimental Protocols for Comparative Assessment
To rigorously compare a novel inhibitor like one derived from the this compound scaffold against standards, a series of well-defined biophysical and biochemical assays are required.
Determination of Inhibitor Potency (IC50) via Fluorogenic Assay
This is the foundational experiment to determine how much inhibitor is required to reduce enzyme activity by 50%. The rationale is to measure the rate of cleavage of a synthetic peptide substrate that fluoresces only after being cut by the MMP.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Activate the pro-MMP enzyme to its catalytic form using an appropriate activator (e.g., APMA).
-
Prepare a stock solution of a quenched fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[19]
-
Prepare a high-concentration stock of the test inhibitor (e.g., 10 mM in DMSO).
-
Prepare the assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
-
Assay Plate Setup:
-
In a 96-well microplate, perform a serial dilution of the inhibitor stock solution to create a range of concentrations (e.g., 10 µM to 1 pM). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Add a fixed concentration of the activated MMP enzyme to each well (except the blank).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths (e.g., 320 nm/405 nm).[19]
-
Measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at 37°C.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) equation to calculate the IC50 value.
-
Characterization of Binding Kinetics with Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free data on how quickly an inhibitor binds to its target (association rate, kₐ) and how quickly it dissociates (dissociation rate, kₑ).[24][25] This offers deeper mechanistic insight than IC50 alone.
Step-by-Step Methodology:
-
Immobilization:
-
Select a sensor chip (e.g., a CM5 chip) and activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Inject a solution of the purified MMP enzyme in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent coupling to the surface via amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of precise dilutions of the inhibitor in running buffer.
-
Perform an analysis cycle for each concentration:
-
Association: Inject the inhibitor solution over the sensor surface for a defined period (e.g., 180 seconds). The binding of the inhibitor to the immobilized MMP causes a change in the refractive index, which is measured in real-time as an increase in Response Units (RU).[26]
-
Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU as the inhibitor dissociates from the enzyme.[27]
-
-
-
Regeneration:
-
After the dissociation phase, inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to strip all remaining bound inhibitor from the enzyme, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting process yields the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Kₐ).[28][29][30] This is a powerful, label-free, in-solution technique.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified MMP enzyme in a carefully degassed buffer.
-
Prepare a 10-20 fold more concentrated solution of the inhibitor in the exact same buffer to avoid heats of dilution.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, precisely controlled injections (e.g., 2 µL each) of the inhibitor solution into the enzyme solution.
-
After each injection, the instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) as the inhibitor binds to the enzyme.[31]
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
The area under each peak is integrated to determine the heat change per injection.
-
This data is plotted as heat per mole of injectant versus the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., single set of sites) to determine the binding affinity (Kₐ, the inverse of Kₑ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy (ΔS) can then be calculated.
-
Conclusion and Field-Proven Insights
The comparative analysis reveals a clear trade-off between the raw potency of broad-spectrum inhibitors and the potential for greater safety and efficacy with more selective agents.
-
Hydroxamates (Batimastat/Marimastat): While undeniably potent, their lack of selectivity across the MMP family was a major factor in their clinical failures. Inhibiting beneficial MMPs can lead to significant side effects, such as musculoskeletal syndrome.
-
Doxycycline: Its modest potency limits its use to specific contexts, such as periodontal disease, where local delivery and its dual-action (inhibition and expression modulation) are beneficial.
-
TIMPs: As the endogenous regulators, their high potency and complex, context-dependent interactions provide a blueprint for ideal therapeutic intervention but are challenging to replicate with small molecules.
This is where the arylsulfonamide scaffold , represented by structures like this compound, holds significant promise. The sulfonamide group provides a reliable anchor to the catalytic zinc, while the rest of the molecule can be systematically modified—a process known as structure-based drug design—to achieve high-affinity interactions with the unique specificity pockets of individual MMPs.[21] This strategy offers a rational path toward developing next-generation MMPIs that combine the potency of early inhibitors with the selectivity needed for a superior therapeutic window. The experimental workflows detailed in this guide provide the essential toolkit for validating the efficacy and potency of such novel candidates.
References
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Role of sulfonamide group in matrix metalloproteinase inhibitors. (2003). PubMed. [Link]
-
Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. (2000). PubMed. [Link]
-
Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva. (1996). PubMed. [Link]
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The tissue inhibitors of metalloproteinases (TIMPs): An ancient family with structural and functional diversity. (2015). PMC. [Link]
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Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. (n.d.). Bentham Science. [Link]
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Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. (2003). PubMed. [Link]
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Sulphonamides: Deserving class as MMP inhibitors? (2013). PubMed. [Link]
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Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019). ACS Publications. [Link]
-
Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. (2010). Taylor & Francis Online. [Link]
-
The Repertoire of Tissue Inhibitors of Metalloproteases: Evolution, Regulation of Extracellular Matrix Proteolysis, Engineering and Therapeutic Challenges. (2022). PMC. [Link]
-
Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Frontiers. [Link]
-
Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. (2013). NIH. [Link]
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Radiations. [Link]
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Sulphonamides: Deserving class as MMP inhibitors? (2013). ResearchGate. [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]
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Tissue Inhibitors of Metalloproteinases (TIMPs): Inhibition of Zn-Dependent Metallopeptidases. (2019). ResearchGate. [Link]
-
Characterizing Enzyme Kinetics by iTC. (n.d.). TA Instruments. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC. [Link]
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Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. (2003). Springer Nature Experiments. [Link]
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Challenges in Matrix Metalloproteinases Inhibition. (2020). MDPI. [Link]
-
Tissue inhibitor of metalloproteinase. (n.d.). Wikipedia. [Link]
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Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare. [Link]
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Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. (2023). YouTube. [Link]
-
Tissue Inhibitors of Metalloproteinases In Cell Signaling. (2006). PMC. [Link]
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Case Study: The Importance of Binding Kinetics in Drug Discovery. (2019). Nicoya Lifesciences. [Link]
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Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. (2020). Springer Link. [Link]
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EnzyFluo™ MMP-1 Inhibitor Assay Kit. (n.d.). BioAssay Systems. [Link]
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Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo. (2014). NIH. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. [Link]
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Specificity of inhibition of matrix metalloproteinase activity by doxycycline: relationship to structure of the enzyme. (2000). PubMed. [Link]
-
Mechanism of inhibition of matrix metalloproteinase-2 expression by doxycycline in human aortic smooth muscle cells. (2001). PubMed. [Link]
-
Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-kB signaling in LPS-induced PC3 cells. (2015). ResearchGate. [Link]
-
Pyran-containing sulfonamide hydroxamic acids: potent MMP inhibitors that spare MMP-1. (2004). PubMed. [Link]
-
Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review. (2011). PubMed. [Link]
-
Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. (2007). PubMed. [Link]
-
Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. (2024). PubMed. [Link]
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- 3. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
(2S)-2-[(phenylsulfonyl)amino]propanoic acid proper disposal procedures
This guide provides a strictly operational, safety-first protocol for the disposal of (2S)-2-[(phenylsulfonyl)amino]propanoic acid (CAS: 42908-31-6). It is designed for laboratory personnel requiring immediate, compliant, and environmentally sound waste management strategies.
Executive Summary: Operational Directives
-
Classification: Treat as Non-Regulated Chemical Waste (unless mixed with listed solvents) but manage as Hazardous Organic Waste due to environmental persistence and sulfur content.
-
Primary Disposal Method: High-temperature incineration with scrubber systems (to manage SOₓ emissions).
-
Strict Prohibition: DO NOT dispose of via sanitary sewer (drain) systems.
-
Segregation: Segregate from strong oxidizers and halogenated solvents to minimize disposal costs and safety risks.
Chemical Profile & Hazard Identification
Before handling waste, verify the material identity to ensure compatibility with waste streams.
| Parameter | Data |
| Chemical Name | This compound |
| Synonyms | N-(Phenylsulfonyl)-L-alanine; N-Benzenesulfonyl-L-alanine |
| CAS Number | 42908-31-6 |
| Molecular Formula | C₉H₁₁NO₄S |
| Molecular Weight | 229.25 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Acidity (pKa) | ~3.5–4.0 (Carboxylic acid moiety) |
| Hazard Class (GHS) | Irritant (Skin/Eye) ; Potential respiratory irritant.[1][2][3][4][5] |
Expert Insight: While this specific compound is not P-listed or U-listed under US EPA RCRA regulations, the sulfonamide moiety implies high stability. Releasing it into the environment (drains/landfill) contributes to "pseudo-persistent" organic pollution. Therefore, thermal destruction is the only scientifically responsible disposal path.
Pre-Disposal Handling & Segregation
Proper segregation prevents dangerous chemical reactions in waste drums and reduces disposal costs.
-
Compatibility Check: This compound is an Organic Acid .
-
Keep Away From: Strong bases (exothermic neutralization), Strong oxidizers (fire hazard), and Cyanides (potential HCN generation if mixed with strong acids).
-
-
Container Selection:
-
Solids: High-density polyethylene (HDPE) wide-mouth jars.
-
Liquids: Amber glass or HDPE carboys (if in solution).
-
Disposal Workflows
Workflow A: Solid Waste (Pure Substance)
Applicable for: Expired reagent, excess synthesis product, or spill cleanup residues.
-
Containerize: Transfer the solid material into a chemically compatible container (HDPE recommended).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "N-(Phenylsulfonyl)-L-alanine" (Do not use abbreviations).[3]
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).
-
-
Accumulation: Store in the "Solid Organic Waste" satellite accumulation area.
-
Final Disposition: Transfer to EHS for Incineration .
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Material dissolved in solvents (e.g., Methanol, Ethyl Acetate, DCM).
-
Scenario 1: Non-Halogenated Solvents (e.g., MeOH, Acetone)
-
Dispose in "Non-Halogenated Organic Waste" carboy.
-
Note: The sulfur content is generally low enough (<1%) in dilute solutions to not require a specialized high-sulfur stream, but verify with your local incinerator acceptance limits.
-
-
Scenario 2: Halogenated Solvents (e.g., DCM, Chloroform)
-
Dispose in "Halogenated Organic Waste" carboy.
-
Critical: Do not mix with non-halogenated waste if possible, as halogenated waste incineration is significantly more expensive.
-
-
Scenario 3: Aqueous Solutions
-
DO NOT DRAIN. Even if pH is neutral, the sulfonamide structure may resist biodegradation in water treatment plants.
-
Collect in "Aqueous Chemical Waste" container for off-site treatment.
-
Decision Logic & Waste Stream Map
The following diagram illustrates the decision-making process for disposing of this compound based on its physical state and solvent matrix.
Caption: Decision tree for segregating N-(phenylsulfonyl)-L-alanine waste streams to ensure regulatory compliance and optimal incineration efficiency.
Emergency Spill Response
In the event of a spill, immediate action prevents exposure and contamination.[6]
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite, Bentonite, or commercial spill pads).
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer or nitric acid is present (unlikely here, but good practice).
-
Collect absorbent into a sealed bag/pail labeled "Spill Debris - Hazardous".
-
Regulatory References
-
PubChem (National Institutes of Health). (2S)-2-(benzenesulfonamido)propanoic acid - Compound Summary. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Hazardous Waste Identification. Retrieved from [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
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- 3. (S)-2-(phenylsulfonamido)propanoic acid | C9H11NO4S | CID 7114743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
